2,4-DMA hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBOYSFFPFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-36-5 | |
| Record name | 2,4-Dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DMA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-DMA Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA hydrochloride), a substituted amphetamine derivative. This document details its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
This compound is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes. Its structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 4, and a propane-2-amine chain.
Chemical Structure:
-
IUPAC Name: 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride[1]
-
Other Names: 2,4-Dimethoxy-α-methylphenethylamine hydrochloride, 2,4-DMA HCl
-
CAS Number: 33189-36-5
-
Molecular Formula: C₁₁H₁₈ClNO₂
-
Molecular Weight: 231.72 g/mol
Structural Representations:
-
SMILES: Cl.CC(N)Cc1ccc(OC)c(OC)c1
-
InChI: InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. Data for the closely related isomer, 2,5-dimethoxyamphetamine hydrochloride, is included for comparison where specific data for the 2,4-isomer is unavailable.
| Property | This compound | 2,5-Dimethoxyamphetamine Hydrochloride (for comparison) |
| Melting Point | Not explicitly reported | 115 °C[2] |
| pKa | Not explicitly reported | Not explicitly reported |
| Solubility | Soluble in water | Soluble in water[2] |
| Appearance | White solid[2] | White powder |
Pharmacology and Mechanism of Action
2,4-DMA is recognized as a serotonin 5-HT₂A receptor agonist.[3] Its pharmacological effects are believed to be primarily mediated through the activation of this receptor, which is a member of the G-protein coupled receptor (GPCR) family.
Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 2,4-DMA initiates an intracellular signaling cascade. The receptor is coupled to the Gq/11 protein. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.
Experimental Protocols
This section outlines generalized experimental procedures for the synthesis and analysis of this compound. These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.
Synthesis Workflow
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of a nitrostyrene intermediate followed by reduction to the corresponding amine and subsequent salt formation.
Detailed Methodologies:
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Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene:
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Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid).
-
Add nitromethane and a catalyst (e.g., ammonium acetate).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash, and dry the crude 1-(2,4-dimethoxyphenyl)-2-nitropropene.
-
-
Step 2: Reduction to 2,4-Dimethoxyamphetamine:
-
In an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH₄)) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Slowly add a solution of 1-(2,4-dimethoxyphenyl)-2-nitropropene in the same solvent to the reducing agent suspension, maintaining a low temperature.
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After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base of 2,4-dimethoxyamphetamine.
-
-
Step 3: Formation of this compound:
-
Dissolve the crude 2,4-dimethoxyamphetamine free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/ether) to obtain a purified product.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of 2,4-DMA.
-
Sample Preparation:
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Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
For biological samples (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties and mass spectral fragmentation.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to approximately 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
-
Fluorescence Polarization Immunoassay (FPIA):
FPIA is a rapid screening method for the detection of amphetamine and its analogues in biological fluids.
-
Principle: The assay is based on the competition between the drug in the sample and a fluorescently labeled drug derivative for a limited number of antibody binding sites. The degree of fluorescence polarization is inversely proportional to the concentration of the drug in the sample.
-
General Procedure:
-
A urine or serum sample is mixed with a reagent containing the fluorescently labeled drug and specific antibodies.
-
The mixture is incubated for a short period.
-
The fluorescence polarization is measured using a dedicated instrument.
-
The results are compared to a calibrator to determine the presence or absence of the drug above a certain cutoff concentration.
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. It is intended for laboratory use only by qualified professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is for informational purposes only and does not constitute an endorsement or recommendation for the use of this compound. The synthesis and possession of this compound may be subject to legal restrictions in many jurisdictions. All applicable laws and regulations should be strictly followed.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxyamphetamine (2,4-DMA) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2,4-Dimethoxyamphetamine (2,4-DMA) hydrochloride, a compound of interest in neurochemical research. The information presented herein is intended for a specialized audience with a strong background in organic chemistry and laboratory safety. This guide consolidates established synthetic routes, focusing on the seminal work of Dr. Alexander Shulgin, and presents them in a structured format with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted phenethylamine and a positional isomer of other dimethoxyamphetamines. Its synthesis is of interest to researchers studying structure-activity relationships of psychoactive compounds. The most common and well-documented synthetic route proceeds via a two-step process from the commercially available precursor, 2,4-dimethoxybenzaldehyde. This pathway involves a Henry reaction to form an intermediate nitropropene, which is subsequently reduced to the target amine. The final step involves the formation of the stable hydrochloride salt.
Core Synthesis Pathway
The synthesis of 2,4-DMA hydrochloride is typically achieved in two main stages following the preparation of the key precursor, 2,4-dimethoxybenzaldehyde.
Pathway Overview:
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Precursor Synthesis (Optional): Synthesis of 2,4-dimethoxybenzaldehyde from m-dimethoxybenzene.
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Step 1: Henry Reaction (Nitroaldol Condensation): Reaction of 2,4-dimethoxybenzaldehyde with nitroethane to yield 1-(2,4-dimethoxyphenyl)-2-nitropropene.
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Step 2: Reduction of the Nitropropene: Reduction of the nitro group of the intermediate to an amine using a powerful reducing agent such as Lithium Aluminum Hydride (LAH) to form 2,4-dimethoxyamphetamine freebase.
-
Step 3: Salt Formation: Conversion of the oily freebase to the crystalline and more stable 2,4-dimethoxyamphetamine hydrochloride salt.
Quantitative Data Summary
The following tables summarize the reactants, products, and yields for the core synthesis of this compound, based on the protocol described by Alexander Shulgin in his work, PiHKAL.[1]
Table 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield |
| 2,4-dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | - |
| Nitroethane | C₂H₅NO₂ | 75.07 | 50 mL | - | - |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 g | 0.006 | - |
| 1-(2,4-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 223.23 | 10.2 g | 0.046 | 76.7% |
Table 2: Synthesis of 2,4-Dimethoxyamphetamine Hydrochloride
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Melting Point (°C) |
| 1-(2,4-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 223.23 | - | - | - |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 6.0 g | 0.158 | - |
| 2,4-Dimethoxyamphetamine HCl | C₁₁H₁₈ClNO₂ | 231.72 | - | - | 146-147 |
Detailed Experimental Protocols
The following protocols are adapted from Entry #53 in Alexander Shulgin's PiHKAL.[1]
Protocol 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene
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Reaction Setup: In a suitable reaction vessel, dissolve 10 g of 2,4-dimethoxybenzaldehyde in 50 mL of nitroethane.
-
Catalyst Addition: Add 0.5 g of anhydrous ammonium acetate to the solution.
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Reaction: Heat the mixture on a steam bath for 2 hours.
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Work-up: Remove the excess nitroethane under vacuum. Dissolve the residual oil in 25 mL of boiling methanol.
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Crystallization: Allow the methanol solution to cool. Yellow crystals of 1-(2,4-dimethoxyphenyl)-2-nitropropene will precipitate.
-
Isolation: Collect the crystals by filtration, wash with cold methanol, and air dry. This should yield approximately 10.2 g of the product with a melting point of 78-79 °C.[1]
Protocol 2: Synthesis of 2,4-Dimethoxyamphetamine (2,4-DMA) Freebase
Safety Note: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) by trained professionals with appropriate personal protective equipment.
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Reaction Setup: In a large, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, prepare a suspension of 6.0 g of LAH in 300 mL of anhydrous diethyl ether.
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Addition of Nitropropene: While stirring vigorously, slowly add a solution of the previously synthesized 1-(2,4-dimethoxyphenyl)-2-nitropropene in anhydrous diethyl ether to the LAH suspension. The addition should be done at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 4 hours.
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Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add dilute sulfuric acid to destroy the excess LAH and hydrolyze the intermediate complex.
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Extraction: Separate the aqueous and ether layers. Extract the aqueous layer with two portions of diethyl ether.
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Basification and Final Extraction: Make the aqueous layer basic with the addition of a sodium hydroxide solution. Extract the basic aqueous layer with three portions of diethyl ether.
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Drying and Solvent Removal: Combine all the ether extracts from the basic extraction. Dry the combined extracts over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether under vacuum to yield the 2,4-DMA freebase as an oil.
Protocol 3: Formation of 2,4-Dimethoxyamphetamine Hydrochloride
-
Dissolution: Dissolve the 2,4-DMA freebase oil obtained from the previous step in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Bubble anhydrous hydrogen chloride gas through the stirred ether solution.
-
Isolation: The hydrochloride salt will precipitate as white crystals. Collect the crystals by filtration, wash with a small amount of anhydrous diethyl ether, and air dry. The final product, 2,4-dimethoxyamphetamine hydrochloride, should have a melting point of 146-147 °C.[1]
Visualizations
The following diagrams illustrate the synthesis pathway and experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for 2,4-DMA HCl synthesis.
References
historical research and discovery of 2,4-DMA hydrochloride
An In-depth Technical Guide on the Historical Research and Discovery of 2,4-D Dimethylamine Salt
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine salt (2,4-DMA) is a widely utilized herbicide that has played a significant role in agriculture and vegetation management since the mid-20th century. As a salt form of 2,4-D, it offers enhanced solubility and ease of application. This technical guide provides a comprehensive overview of the historical research, discovery, synthesis, and mechanism of action of 2,4-DMA, tailored for researchers, scientists, and drug development professionals.
Historical Discovery and Development
The discovery of 2,4-D was a product of agricultural research during the 1940s. Its synthesis was first published in 1941 by Robert Pokorny.[1] The herbicidal properties of 2,4-D, along with similar phenoxy herbicides, were independently discovered by at least four research groups in the United Kingdom and the United States during World War II.[1] This period of intense research was aimed at finding chemical methods to control broadleaf weeds in cereal crops.
William Templeman's work in 1940, showing that high concentrations of the natural plant auxin indole-3-acetic acid (IAA) could kill broadleaf plants, laid the groundwork for this research.[1] This led to the search for more stable synthetic analogs, culminating in the development of 2,4-D.[1] The first publication detailing the use of 2,4-D as a selective herbicide appeared in 1944.[1] Commercialization followed swiftly, with the American Chemical Paint Company marketing it as "Weedone" in 1945.[1] The development of the dimethylamine salt form was a key step in creating stable, water-soluble formulations for widespread agricultural use.[2]
Synthesis of 2,4-D Dimethylamine Salt
The synthesis of 2,4-D dimethylamine salt is a straightforward acid-base reaction. The process generally involves reacting 2,4-D acid with dimethylamine in a suitable solvent.
Experimental Protocol: General Synthesis
A common method for the preparation of 2,4-D dimethylamine salt is detailed in various patents. The following is a generalized protocol based on these sources:
-
Reaction Setup : 2,4-D acid (the "original drug") is dissolved in an organic solvent such as isopropanol or hexane in a reaction vessel.[3] Alternatively, an aqueous solution of dimethylamine can be used.[4]
-
Addition of Dimethylamine : Pure liquid dimethylamine is added dropwise to the solution of 2,4-D acid.[3] The molar ratio of dimethylamine to 2,4-D acid is typically maintained in a slight excess of dimethylamine, for example, 1.1-1.3:1.[4]
-
Reaction Conditions : The reaction is typically carried out at an elevated temperature, for instance, between 60 to 70°C, for a duration of 60 to 90 minutes.[4]
-
Post-treatment : Following the reaction, the solution is subjected to post-treatment to isolate the 2,4-D dimethylamine salt. This may involve distillation under reduced pressure to remove the solvent and any unreacted dimethylamine.[3]
-
Crystallization and Isolation : The resulting mother liquor is cooled to induce crystallization. The solid 2,4-D dimethylamine salt is then isolated by filtration.[3]
Quantitative Data
Table 1: Toxicological Data for 2,4-D and its Dimethylamine Salt
| Parameter | Species | Route of Exposure | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | 639 - 1646 mg/kg | [2] |
| Acute Oral LD₅₀ | Mouse | Oral | 138 mg/kg | [2] |
| Acute Dermal LD₅₀ | Rabbit | Dermal | 1829 - >2000 mg/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Slight irritant | [2] |
| Eye Irritation | Rabbit | Ocular | Highly toxic, severe irritant | [2] |
Table 2: Developmental and Reproductive Toxicity of 2,4-D and its Salts
| Effect | Species | Dosing | Observations | Reference |
| Reduced Fetal Viability | Hamster | 40 mg/kg/day during pregnancy | Observed, but not dose-responsive | [2] |
| Fetal Abnormalities | Rat | ≥ 90 mg/kg/day | Observed at doses toxic to the mother | [2] |
| Dental Development | Rat | 25, 50, 100 ppm in daily intake | Irregular odontoblast layer, globular dentin formation, decreased enamel thickness at higher doses | [5] |
Table 3: Pharmacokinetic Properties of 2,4-D Dimethylamine Salt in Rats
| Parameter | Route of Administration | Value | Reference |
| Systemic Availability (Oral) | Oral (1 and 0.4 mg/kg) | 94-96% within 6 hours | [6] |
| Systemic Availability (Dermal) | Dermal (10 mg/kg) | 10% over 72 hours | [6] |
| Peak Blood Concentration | Oral and Dermal | Within 30 minutes | [6] |
| Excretion Half-life | Dermal | 58.5 ± 13.2 hours | [6] |
Mechanism of Action and Signaling Pathways
Auxin Mimicry in Plants
The primary mechanism of action of 2,4-D and its salts as a herbicide is its function as a synthetic auxin.[6][7] In broadleaf plants, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and growth, which ultimately damages the vascular tissue and results in plant death.[7]
Caption: Auxin mimicry pathway of 2,4-D in plants.
Interference with Fungal MAP Kinase Signaling
Recent research has shown that 2,4-D can interfere with critical signaling pathways in fungi. In Fusarium graminearum, 2,4-D has been found to induce the accumulation of reactive oxygen species (ROS) and activate the FgHog1 MAP kinase, while reducing the phosphorylation of the Gpmk1 MAP kinase.[8] This disruption of MAP kinase signaling leads to inhibited hyphal growth, reduced mycotoxin production, and impaired pathogenesis.[8]
Caption: 2,4-D interference with MAP kinase signaling in F. graminearum.
Induction of Pancreatic β-Cell Death
Studies have indicated that 2,4-D exposure is associated with impaired pancreatic β-cell function.[9] The proposed mechanism involves the induction of oxidative stress, which in turn activates the AMPKα signaling pathway.[9] This activation downstream leads to an apoptotic pathway, resulting in the death of pancreatic β-cells.[9]
Caption: Proposed pathway of 2,4-D-induced pancreatic β-cell death.
Experimental Workflows
General Synthesis and Isolation Workflow
The following diagram illustrates a generalized workflow for the synthesis and isolation of 2,4-D dimethylamine salt based on common laboratory and industrial practices.
Caption: Generalized workflow for the synthesis of 2,4-D dimethylamine salt.
Conclusion
The discovery and development of 2,4-D dimethylamine salt marked a significant advancement in chemical weed control. Its history is rooted in the fundamental understanding of plant hormones, leading to the creation of a potent synthetic analog. While its primary application remains in agriculture as a selective herbicide, ongoing research continues to unveil its interactions with various biological systems, including its effects on fungal and mammalian signaling pathways. This guide provides a foundational understanding of 2,4-DMA for professionals in research and development, highlighting its historical context, synthesis, and multifaceted mechanisms of action.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents [patents.google.com]
- 4. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]
- 5. Effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt on dental hard tissue formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-D-dimethylammonium [sitem.herts.ac.uk]
- 8. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-DMA Hydrochloride: A Technical Guide on its Function as a Serotonin 5-HT2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine (2,4-DMA) hydrochloride, a phenethylamine compound with known activity as a serotonin 5-HT2 receptor agonist. The document collates available data on its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding of its mechanism of action and experimental evaluation. This guide is intended to serve as a detailed resource for professionals engaged in neuropharmacology, medicinal chemistry, and drug development.
Introduction
2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted amphetamine and a member of the dimethoxyamphetamine (DMA) series of positional isomers.[1] First synthesized and described by Alexander Shulgin, it is known for its stimulant and euphoric effects at oral doses of 60 mg or greater.[1][2] Pharmacologically, 2,4-DMA has been identified as a serotonin 5-HT2 receptor agonist.[3] Specifically, it acts as a low-potency full agonist at the 5-HT2A receptor.[3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, and its activation is associated with the psychoactive effects of many hallucinogenic compounds.[4] This guide details the available scientific information on 2,4-DMA hydrochloride's interaction with the 5-HT2 receptor family, with a focus on its agonist properties at the 5-HT2A subtype.
Chemical and Physical Properties
This compound is the salt form of the freebase 2,4-dimethoxyamphetamine, which enhances its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₈ClNO₂ | |
| Molecular Weight | 231.72 g/mol | |
| Appearance | White crystals | [2] |
| Melting Point | 146-147 °C | [2] |
| Synthesis | See Section 4.1 | [2] |
Pharmacological Data
The interaction of 2,4-DMA with the serotonin 5-HT2 receptors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 3.1: In Vitro 5-HT2A Receptor Functional Activity
| Parameter | Value | Assay Type | System | Reference |
| EC₅₀ | 2,950 nM | Not Specified | Not Specified | [3] |
| Eₘₐₓ | 117% | Not Specified | Relative to a standard agonist | [3] |
| pA₂ | 5.6 | Rat Stomach Fundus | Isolated rat tissue |
Note: The pA₂ value is typically a measure of antagonist affinity. In the context of the cited study, 2,4-DMA was evaluated as a partial agonist, and the pA₂ reflects its ability to antagonize the effects of a full agonist (serotonin).
Table 3.2: In Vivo Behavioral Data
| Assay Type | Result | Species | Reference |
| Drug Discrimination (vs. DOM) | Fully substitutes for DOM | Rodent | [3] |
| Drug Discrimination (vs. d-amphetamine) | Fails to produce stimulus generalization | Rodent | [3] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key experiments used to characterize its pharmacological activity at 5-HT2A receptors.
Synthesis of this compound
The synthesis of 2,4-DMA is described by Alexander Shulgin in his book "PiHKAL" ("Phenethylamines I Have Known and Loved").[2] The following is a summary of the synthetic route:
-
Nitrostyrene Formation: 2,4-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst, such as anhydrous ammonium acetate, and heated. This reaction forms 1-(2,4-dimethoxyphenyl)-2-nitropropene.[2]
-
Reduction to Amine: The resulting nitropropene is then reduced to the corresponding amine. A common method for this step is using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as diethyl ether, under reflux.[2]
-
Salt Formation: The final freebase, 2,4-dimethoxyamphetamine, is dissolved in a suitable solvent (e.g., diethyl ether) and saturated with anhydrous hydrogen chloride (HCl) gas. This precipitates the hydrochloride salt, which can then be filtered and purified.[2]
Rat Stomach Fundus Assay for pA₂ Determination
The pA₂ value for 2,4-DMA was determined using a rat stomach fundus preparation, a classical pharmacological method for assessing 5-HT2 receptor activity.
Methodology:
-
Tissue Preparation: The fundus portion of the stomach is isolated from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Agonist Dose-Response: A cumulative concentration-response curve is generated for a full agonist, typically serotonin (5-HT), to establish a baseline maximal response.
-
Antagonist/Partial Agonist Incubation: The tissue is then incubated with a known concentration of the test compound (2,4-DMA) for a specific period.
-
Shifted Dose-Response: A second cumulative concentration-response curve for the full agonist (5-HT) is generated in the presence of 2,4-DMA.
-
pA₂ Calculation: The degree of the rightward shift in the agonist dose-response curve caused by the antagonist/partial agonist is used to calculate the pA₂ value using the Schild equation. This process is repeated with multiple concentrations of the antagonist to generate a Schild plot.
In Vitro Functional Assays (General Protocols)
While the specific assay conditions for the reported EC₅₀ and Eₘₐₓ values for 2,4-DMA are not detailed in the available literature, the following are standard protocols used to characterize 5-HT2A receptor agonists.
Activation of the 5-HT2A receptor, which is Gq-coupled, leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Compound Addition: Varying concentrations of the test agonist (this compound) are added to the wells.
-
Fluorescence Measurement: The plate is read in a fluorescence plate reader capable of kinetic reads to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are calculated.
Another downstream effect of Gq-coupled receptor activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.
Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured in the presence of [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist (this compound) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then separated from the membrane-bound lipids.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to construct a dose-response curve to determine the EC₅₀ and Eₘₐₓ of the agonist.
Signaling Pathway
The agonistic activity of this compound at the 5-HT2A receptor initiates a well-characterized intracellular signaling cascade.
Upon binding of an agonist like 2,4-DMA, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Conclusion
This compound is a serotonin 5-HT2A receptor agonist with characterized in vitro and in vivo activity. The available data indicate that it is a full agonist with low micromolar potency. Its synthesis and pharmacological evaluation have been documented, providing a basis for further research. This technical guide consolidates the key information on this compound to aid researchers and drug development professionals in their understanding and potential future investigation of this and related compounds. Further studies employing modern in vitro techniques would be beneficial to more precisely define its binding affinity (Ki) and to explore potential biased agonism at the 5-HT2A receptor.
References
- 1. Erowid Online Books : "PIHKAL" - #124 META-DOB [erowid.org]
- 2. Erowid Online Books : "PIHKAL" - #53 2,4-DMA [erowid.org]
- 3. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 2,4-DMA hydrochloride in various solvents
An In-depth Technical Guide on the Solubility and Stability of 2,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorophenoxyacetic acid dimethylamine salt (2,4-DMA) is a widely used herbicide, and its hydrochloride form, this compound, is relevant in various chemical and pharmaceutical contexts. A thorough understanding of its solubility and stability is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also presented, along with visual representations of key workflows to aid in experimental design.
Physicochemical Properties of this compound
This compound is the salt formed from the reaction of the weak base dimethylamine with hydrochloric acid. It typically presents as a white to off-white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound, as an amine salt, generally exhibits good solubility in polar solvents.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 3,000,000 mg/L (300 g/100 mL) | 20 | [3] |
| Water at pH 5 | 320,632 ± 3,645 mg/L | Not Specified | [4] |
| Water at pH 7 | 729,397 ± 86,400 mg/L | Not Specified | [4] |
| Water at pH 9 | 663,755 ± 94,647 mg/L | Not Specified | [4] |
| Methanol | > 50 g/100 mL | 20 | [3] |
| Ethanol | Very Soluble | Not Specified | [5][6] |
| Isopropyl Alcohol | Soluble | Not Specified | [3] |
| Acetone | Soluble | Not Specified | [3] |
| Acetonitrile | 1.06 g/100 mL | 20 | [3] |
| Chloroform | 16.9 g/100 g | 27 | [5] |
| Toluene | 0.165 g/100 mL | 20 | [3] |
| n-Hexane | 0.00357 g/100 mL | 20 | [3] |
| Octanol | 5.41 g/100 mL | 20 | [3] |
| Diethyl Ether | Insoluble | Not Specified | [5] |
| Kerosene | Insoluble | Not Specified | [3] |
| Diesel Oil | Insoluble | Not Specified | [3] |
Stability Profile and Degradation Pathways
Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation products.[7] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[8][9][10]
The stability of this compound is influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[8] In environmental conditions, 2,4-D amine salts are generally not persistent and are expected to degrade rapidly to the parent acid form.[4]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many compounds in the presence of water.[8] The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values, typically under acidic, neutral, and basic conditions. For amine salts, changes in pH can lead to the dissociation of the salt and potentially influence the degradation rate of the parent compound.
Photostability
Photodegradation can occur when a compound is exposed to light. 2,4-D and its derivatives are known to be susceptible to direct photolysis.[3] The rate of photodegradation in water can be more rapid as the pH increases.[3] Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.[11]
Thermal Stability
Thermal degradation is assessed by exposing the compound to elevated temperatures.[10] This helps to determine the compound's stability during manufacturing, transport, and storage at various temperatures.
Oxidative Stability
Oxidative degradation can occur in the presence of oxidizing agents. Hydrogen peroxide is commonly used in forced degradation studies to evaluate a compound's susceptibility to oxidation.[8][10]
Experimental Protocols
The following sections provide detailed methodologies for conducting solubility and stability studies for this compound.
Protocol for Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.[12]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.[12]
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or g/100 mL.
-
Protocol for Forced Degradation Studies
This protocol describes the conditions for conducting forced degradation studies on this compound to assess its intrinsic stability.[8][13][14]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) (e.g., 3%, 30%)[10]
-
High-purity water
-
pH meter
-
Heating oven or water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.[]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[13]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Store the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[14]
-
Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).
-
Store the solution under the same conditions as the acid hydrolysis study.
-
Withdraw samples at various time points, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).
-
Store the solution at room temperature for a specified period.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.[10]
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of this compound.
Forced Degradation Study Design
Caption: Overview of the experimental design for forced degradation studies.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound, critical for its application in research and development. The tabulated solubility data offers a quick reference for solvent selection in formulation and analytical studies. The outlined stability profile and forced degradation protocols provide a framework for assessing the intrinsic stability of the molecule, identifying potential degradation pathways, and developing robust, stability-indicating analytical methods. The provided workflows serve as a visual aid for planning and executing these crucial experiments. A comprehensive understanding of these properties is fundamental to ensuring the quality, safety, and efficacy of any product containing this compound.
References
- 1. chinaamines.com [chinaamines.com]
- 2. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. dimethylamine hydrochloride [chemister.ru]
- 6. chinaamines.com [chinaamines.com]
- 7. japsonline.com [japsonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylamine Hydrochloride: A Core Raw Material in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylamine hydrochloride (DMA-HCl), a simple amine salt, serves as a critical and versatile raw material in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility spans a wide range of therapeutic classes, from antidiabetics to antihistamines and antipsychotics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of DMA-HCl in the pharmaceutical industry. Detailed experimental protocols for the synthesis of prominent drugs utilizing DMA-HCl are presented, alongside a thorough examination of the signaling pathways of these therapeutic agents. Quantitative data is systematically organized into tables for comparative analysis, and complex biological and chemical processes are illustrated with clear, concise diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Dimethylamine hydrochloride ((CH₃)₂NH·HCl) is the hydrochloride salt of dimethylamine, a secondary amine. It presents as a white to off-white crystalline powder that is highly soluble in water.[1][2] Its chemical reactivity, primarily as a source of the dimethylamino group, makes it an indispensable building block in organic synthesis, particularly in the pharmaceutical sector. The incorporation of the dimethylamino moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its solubility, basicity, and interaction with biological targets. This guide will delve into the technical specifics of DMA-HCl as a key pharmaceutical raw material.
Physicochemical and Spectroscopic Data of Dimethylamine Hydrochloride
Accurate characterization of raw materials is paramount in pharmaceutical manufacturing. The following tables summarize the key physical, chemical, and spectroscopic properties of dimethylamine hydrochloride.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₈ClN | [1][3] |
| Molecular Weight | 81.54 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 170-173 °C | [1] |
| Solubility | Highly soluble in water and ethanol. Insoluble in ether. | [4][5] |
| pH (5% aqueous solution) | 5.0 - 6.0 | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Solubility Data
| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | Reference |
| Water | 208 | 20 | [4] |
| Water | 369 | 25 | [4] |
| Chloroform | 16.9 | 27 | [4] |
| Ethanol | Very soluble | - | [4] |
| Diethyl ether | Insoluble | - | [4] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | [6][7] |
| ¹³C NMR | A single signal indicating the chemical equivalence of the two methyl carbons. | [8][9] |
| FTIR (KBr Pellet, cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, and N-H bending. | [10][11][12][13] |
| Mass Spectrometry | Fragmentation pattern corresponding to the dimethylammonium cation. | [14] |
Applications in Pharmaceutical Synthesis
Dimethylamine hydrochloride is a precursor to a variety of essential medicines. This section details its role in the synthesis of three prominent drugs: Metformin, Ranitidine, and Chlorpromazine.
Metformin Synthesis
Metformin, a first-line medication for the treatment of type 2 diabetes, is synthesized using DMA-HCl and dicyandiamide.[15]
-
Reaction Setup: In a reaction vessel, combine dicyandiamide and dimethylamine hydrochloride in a 1:1 to 1:1.2 molar ratio.[16]
-
Solvent Addition: Add N,N-dimethylacetamide or dimethyl sulfoxide as the solvent, using 2-4 times the mass of the reactants.[16]
-
Heating: Heat the reaction mixture to 140 ± 5 °C with constant stirring.[16]
-
Reaction Time: Maintain the temperature for 4-8 hours.[16]
-
Crystallization: After the reaction is complete, cool the mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[16]
-
Isolation and Purification: Isolate the crude product by centrifugation. The solid is then dried under reduced pressure. Further purification can be achieved by recrystallization from ethanol, with pH adjustment to 5-6, decolorization, and cooling to -10 to 0 °C to yield pure metformin hydrochloride.[16]
Caption: Synthesis of Metformin Hydrochloride from DMA-HCl.
Ranitidine Synthesis
Ranitidine, a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production, can be synthesized in a multi-step process where a dimethylaminomethyl group is introduced.[17]
-
Formation of the Furfuryl Intermediate: Furfuryl alcohol undergoes an aminomethylation reaction with dimethylamine and paraformaldehyde to form 5-(dimethylaminomethyl)furfuryl alcohol.[17]
-
Thioether Formation: The intermediate is then reacted with 2-mercaptoethylamine hydrochloride to yield 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[17]
-
Final Condensation: This product is subsequently reacted with N-methyl-1-methylthio-2-nitroethenamine to produce ranitidine.[17] A specific patented method involves reacting 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene in water at 48-52°C under vacuum for 4.5 hours.[18][19]
Caption: Multi-step synthesis of Ranitidine.
Chlorpromazine Synthesis
Chlorpromazine, a typical antipsychotic medication, is synthesized by reacting 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine.[20] The latter can be prepared from dimethylamine.
-
Reaction Setup: 2-chlorophenothiazine and N,N-dimethyl-3-chloropropylamine are used as the primary reactants.[20]
-
Solvent and Catalyst: The reaction is carried out in an organic solvent such as N-methylpyrrolidone with 4-dimethylaminopyridine as a catalyst.[20]
-
Reaction Conditions: The mixture is refluxed for approximately 2 hours. The mass ratio of 2-chlorophenothiazine to N,N-dimethyl-3-chloropropylamine and 4-dimethylaminopyridine is typically 1:1.0:0.4.[20]
-
Workup: After cooling, water is added to the reaction mixture, and the layers are separated. The organic layer is washed with hot water.[20]
-
Salt Formation: The resulting chlorpromazine base is then reacted with hydrogen chloride gas to form the hydrochloride salt.[20]
Caption: Synthesis of Chlorpromazine Hydrochloride.
Signaling Pathways of Derived Pharmaceuticals
The therapeutic effects of drugs synthesized from DMA-HCl are a direct result of their interaction with specific biological pathways.
Metformin Signaling Pathway
Metformin primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[21][22] This activation leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues.[23][24]
Caption: Simplified signaling pathway of Metformin.
Ranitidine Signaling Pathway
Ranitidine functions as a competitive and reversible inhibitor of histamine at the H₂ receptors on gastric parietal cells.[25][26] This blockade prevents histamine-induced gastric acid secretion.[27][28]
References
- 1. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. chinaamines.com [chinaamines.com]
- 3. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dimethylamine hydrochloride [chemister.ru]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylamine hydrochloride(506-59-2) 1H NMR spectrum [chemicalbook.com]
- 7. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Dimethylamine hydrochloride(506-59-2) IR Spectrum [m.chemicalbook.com]
- 12. Dimethylamine hydrochloride [webbook.nist.gov]
- 13. Dimethylamine hydrochloride [webbook.nist.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. mdpi.com [mdpi.com]
- 16. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 17. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 18. Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 20. A kind of preparation method of chlorpromazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 21. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. ClinPGx [clinpgx.org]
- 25. Ranitidine - Wikipedia [en.wikipedia.org]
- 26. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 27. Articles [globalrx.com]
- 28. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
Toxicological Profile and Safety Data for 2,4-DMA Hydrochloride: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile and Safety Data for 2,4-DMA Hydrochloride
Disclaimer: The following document is intended for informational purposes for research professionals. The compounds discussed herein may be subject to regulatory control in your jurisdiction. All handling and research must be conducted in accordance with local, national, and international regulations.
Executive Summary
This technical guide provides a detailed overview of the toxicological profile and safety data for "this compound." It is critical to note that this chemical name is ambiguous and can refer to two distinct compounds with vastly different properties and applications:
-
2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA HCl): A substituted amphetamine and research chemical.
-
2,4-Dichlorophenoxyacetic acid, dimethylamine salt (2,4-D DMA): A widely used herbicide.
This document addresses this ambiguity by first presenting the limited available data for 2,4-Dimethoxyamphetamine hydrochloride, which is of likely interest to the target audience. Due to a significant lack of comprehensive public toxicological data for this compound, the guide then provides an in-depth review of the extensive toxicological data available for the herbicide 2,4-D DMA.
Section 1: 2,4-Dimethoxyamphetamine Hydrochloride (2,4-DMA HCl)
Chemical and Physical Information
| Property | Value | Reference |
| Synonyms | 2,4-Dimethoxy-α-methyl-benzeneethanamine, monohydrochloride; 2,4-Dimethoxyamphetamine | [1] |
| CAS Number | 33189-36-5 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ • HCl | [1] |
| Formula Weight | 231.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
Toxicological Data
-
Human Psychoactivity: Anecdotal reports suggest that 2,4-DMA is psychoactive at an oral dose of 60 mg, producing stimulant and euphoric effects with a short duration of action, subsiding within approximately 3 hours.[2]
-
Mechanism of Action: 2,4-DMA is a serotonin 5-HT₂ receptor agonist.[1] It acts as a full agonist of the 5-HT₂A receptor, which is the likely mechanism for its psychedelic effects.[2]
-
Acute Toxicity: A Safety Data Sheet (SDS) for this compound states that the substance is not classified according to the Globally Harmonized System (GHS), and no special first aid measures are required, suggesting low acute toxicity in the context of research quantities.[1] However, this does not constitute a full toxicological evaluation. For the related compound, 2,5-Dimethoxyamphetamine, an oral LD₅₀ in rats has been reported as 171 mg/kg.[3]
-
Neurotoxicity: While no specific studies on the neurotoxicity of 2,4-DMA were found, research on other hallucinogenic amphetamines like MDMA and DOI has shown that they can induce programmed neuronal death in hippocampal cultures, a process at least partially dependent on the stimulation of 5-HT₂A receptors.[4] Given 2,4-DMA's agonism at this receptor, a similar neurotoxic potential cannot be ruled out without further study.
Signaling Pathway
Caption: Postulated signaling pathway for 2,4-Dimethoxyamphetamine (2,4-DMA).
Section 2: 2,4-Dichlorophenoxyacetic acid, dimethylamine salt (2,4-D DMA)
This section provides a comprehensive toxicological profile for the herbicide 2,4-D DMA, which is often also abbreviated as 2,4-DMA.
Acute Toxicity
| Species | Route | Value | Units | Reference |
| Rat | Oral LD₅₀ | 1,000 | mg/kg | [5] |
| Rat | Oral LD₅₀ | 1,161 | mg/kg | [6] |
| Rat | Oral LD₅₀ (range for 2,4-D forms) | 639 - 1646 | mg/kg | [7] |
| Rat | Inhalation LC₅₀ (4-hour) | > 3.5 | mg/L | [6] |
| Rabbit | Dermal LD₅₀ | > 5,000 | mg/kg | [6] |
| Rabbit | Dermal LD₅₀ (range for 2,4-D forms) | 1829 - >2000 | mg/kg | [7] |
Irritation and Sensitization
-
Eye Irritation: Causes serious eye damage and is corrosive to the eyes.[3][6][8] May cause irreversible eye damage.[6]
-
Skin Irritation: Causes skin irritation.[5] Repeated contact may cause mild skin irritation.[3]
-
Skin Sensitization: Not found to be a skin sensitizer.[6]
Genotoxicity
Studies on the genotoxicity of 2,4-D and its dimethylamine salt have produced mixed results.
-
In Vitro Studies:
-
CHO Cells: 2,4-D DMA induced significant dose-dependent increases in sister chromatid exchange (SCE) and DNA-strand breaks in Chinese Hamster Ovary (CHO) cells.[4]
-
Rat Lymphocytes: No evidence of genotoxicity was found in primary cultures of rat lymphocytes when tested for chromosomal aberrations.[9]
-
-
Overall Assessment: The evidence for the mutagenicity of 2,4-D has been inconsistent.[7]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells were maintained in a logarithmic growth phase.
-
Treatment: Cells were treated with 2,4-D DMA at concentrations ranging from 2.0 to 10.0 µg/ml.
-
Harvest: Cultures were harvested at 24 and 36 hours post-treatment.
-
Analysis: Chromosomes were prepared and analyzed for the frequency of sister chromatid exchanges.
Carcinogenicity
| Agency | Classification | Conclusion | Reference |
| IARC (on chlorophenoxy herbicides) | Group 2B | Possibly carcinogenic to humans | [7] |
| US EPA | Not Likely to be Carcinogenic to Humans | The EPA has concluded that the data are not sufficient to establish a cause and effect relationship between 2,4-D exposure and non-Hodgkin's Lymphoma. | [2][7] |
Epidemiological studies have explored a potential link between exposure to chlorophenoxy herbicides and Non-Hodgkin's Lymphoma (NHL), though a causal relationship with 2,4-D specifically has not been definitively established. [10][11]Animal studies have generally not shown a carcinogenic effect in multiple species. [2][10]
Reproductive and Developmental Toxicity
-
Reproductive Toxicity: No impairment of reproductive function attributable to 2,4-D has been noted in laboratory animal studies. [12]There is no evidence of reproductive toxicity in animal studies for 2,4-D DMA. [6]* Developmental Toxicity: In laboratory animal studies, developmental effects such as early resorptions, decreased fetal body weights, and skeletal variations have been observed in offspring, but typically at doses that were also toxic to the maternal animals. [12] A recent study on fathead minnows exposed to an herbicide formulation containing 2,4-D DMA found evidence of endocrine disruption, including decreased plasma testosterone in males and increased oocyte atresia in females. [13]This suggests potential risks to the reproductive health of non-target aquatic species. [13]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion)
Caption: Pharmacokinetic pathway of 2,4-D DMA in the body.
Target Organ Toxicity
Repeated or prolonged exposure to 2,4-D may cause damage to organs. [3]Animal studies have reported effects on the liver, kidneys, heart, thyroid, adrenals, and blood. [3][12]The kidney is considered a primary target organ for 2,4-D toxicity in long-term oral studies. [14]Sub-chronic oral exposure in rats led to histological alterations in the liver, kidney, and testis. [15]
Conclusion
The toxicological profile of "this compound" is highly dependent on the specific chemical entity . For 2,4-Dimethoxyamphetamine hydrochloride , a comprehensive toxicological assessment is not possible due to the lack of available data. Its known psychoactivity and mechanism of action via the 5-HT₂A receptor suggest a potential for neurotoxic effects, but this requires further investigation.
Conversely, the herbicide 2,4-Dichlorophenoxyacetic acid, dimethylamine salt has been extensively studied. It exhibits moderate acute oral toxicity, is a severe eye irritant, and has shown some evidence of in vitro genotoxicity. The data regarding its carcinogenicity is complex, with regulatory bodies offering differing classifications. It is not considered a primary reproductive toxicant, but developmental effects have been observed at maternally toxic doses, and it may act as an endocrine disruptor in aquatic species. The primary target organ for chronic toxicity appears to be the kidney. Researchers and professionals must exercise extreme caution in distinguishing between these two compounds to ensure proper safety assessments and handling procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The neurotoxicity of hallucinogenic amphetamines in primary cultures of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,3-Dimethoxyamphetamine hydrochloride | C11H18ClNO2 | CID 91254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 10. 2,4-Dimethoxyamphetamine | C11H17NO2 | CID 141047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 15. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2,4-Dimethoxyamphetamine (2,4-DMA) Hydrochloride and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 2,4-dimethoxyamphetamine (2,4-DMA) hydrochloride and its structural analogs. This document focuses on the pharmacological properties, mechanism of action, and structure-activity relationships (SAR) of these psychoactive compounds, with a primary emphasis on their interaction with serotonin receptors.
Introduction
2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted amphetamine that belongs to the phenethylamine class of compounds. It is recognized for its psychedelic and stimulant effects, which are primarily mediated through its interaction with the central nervous system. The hydrochloride salt of 2,4-DMA is a common form used in research settings due to its stability and solubility. The biological activity of 2,4-DMA and its analogs is of significant interest to researchers in the fields of neuropharmacology, medicinal chemistry, and drug discovery for understanding the molecular basis of psychoactivity and for the potential development of novel therapeutic agents.
Mechanism of Action
The primary molecular target of 2,4-DMA and its analogs is the serotonin 2A receptor (5-HT2A).[1] These compounds act as agonists or partial agonists at this G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that is believed to be responsible for their hallucinogenic and psychoactive effects.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 2,4-DMA leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive changes associated with these compounds.
Quantitative Biological Activity Data
The biological activity of 2,4-DMA and its analogs is typically quantified by their binding affinity (Ki) for various receptors and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize key quantitative data for 2,4-DMA and a selection of its structural analogs.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 2,4-DMA and Analogs
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference |
| 2,4-DMA | ~3000 | - | - | [1] |
| 2,5-DMA | 2502 | - | - | |
| 3,4-DMA | - | - | - | |
| DOM (2,5-dimethoxy-4-methylamphetamine) | 50-100 | 150-300 | >10000 | |
| DOB (2,5-dimethoxy-4-bromoamphetamine) | 1-5 | 10-20 | >10000 | |
| DOI (2,5-dimethoxy-4-iodoamphetamine) | 0.5-2 | 5-15 | >10000 |
Table 2: Functional Potency (EC50, nM) of 2,4-DMA and Analogs at the 5-HT2A Receptor
| Compound | Assay Type | EC50 (nM) | Reference |
| 2,4-DMA | Calcium Flux | 2950 | [1] |
| 2,5-DMA | Calcium Flux | 160-3548 | |
| DOM | Calcium Flux | 10-50 | |
| DOB | Inositol Phosphate Accumulation | 5-15 | |
| DOI | Inositol Phosphate Accumulation | 1-10 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of 2,4-DMA and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
Test compound (e.g., 2,4-DMA hydrochloride).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.
Objective: To quantify the production of inositol phosphates in response to receptor activation by a test compound.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Test compound (e.g., this compound).
-
Stimulation buffer containing LiCl (to inhibit IP degradation).
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add varying concentrations of the test compound and incubate to allow for IP accumulation.
-
Lyse the cells and separate the inositol phosphates from other cellular components using anion exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.
-
The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is determined by non-linear regression analysis.
Head-Twitch Response (HTR) in Rodents
This in vivo behavioral assay is a widely used animal model to assess the hallucinogenic potential of compounds.
Objective: To measure the frequency of head-twitches in mice or rats following the administration of a test compound.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
Test compound (e.g., this compound).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment and analysis software (optional, for automated scoring).
Procedure:
-
Administer the test compound or vehicle to the animals (typically via intraperitoneal or subcutaneous injection).
-
Place the animals individually in the observation chambers.
-
Record the number of head-twitches over a specified period (e.g., 30-60 minutes). A head-twitch is a rapid, rotational movement of the head.
-
The data is typically analyzed by comparing the mean number of head-twitches in the test compound group to the vehicle control group.
Experimental and Logical Workflows
The characterization of the biological activity of novel analogs of 2,4-DMA typically follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.
Structure-Activity Relationships (SAR)
The biological activity of dimethoxyamphetamine analogs is highly dependent on the substitution pattern on the phenyl ring and modifications to the amphetamine side chain.
-
Position of Methoxy Groups: The psychedelic potency of dimethoxyamphetamines generally follows the order 2,5- > 2,4- > 3,4-. The 2,5-dimethoxy substitution pattern is a key structural feature of many potent hallucinogens.
-
Substitution at the 4-Position: Introduction of a small, lipophilic substituent at the 4-position of the 2,5-dimethoxyamphetamine scaffold, such as a methyl (DOM), bromo (DOB), or iodo (DOI) group, significantly increases the affinity and potency at the 5-HT2A receptor.
-
Side Chain Modifications: The alpha-methyl group of the amphetamine side chain is important for activity. N-methylation or N,N-dimethylation generally reduces psychedelic potency.
Conclusion
This compound and its analogs represent a fascinating class of psychoactive compounds with a well-defined primary mechanism of action centered on the 5-HT2A receptor. The systematic exploration of their structure-activity relationships has provided valuable insights into the molecular requirements for psychedelic activity. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of these compounds, which may lead to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutic agents for a variety of neuropsychiatric disorders.
Disclaimer: 2,4-Dimethoxyamphetamine and many of its analogs are controlled substances in many jurisdictions. The information provided in this guide is for research and informational purposes only and should not be interpreted as an endorsement or encouragement of their use. All research involving these compounds must be conducted in compliance with all applicable laws and regulations.
References
Technical Guide: Applications of 2,4-Dimethoxyamphetamine Hydrochloride (2,4-DMA HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyamphetamine (2,4-DMA), also known as DMA-3, is a lesser-known psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1] First synthesized and documented by Alexander Shulgin, it is a positional isomer of other dimethoxyamphetamines such as the more well-known 2,5-DMA.[1] This technical guide provides a comprehensive overview of the synthesis, pharmacology, and mechanism of action of 2,4-DMA hydrochloride, with a focus on its applications in scientific research. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the salt form of the 2,4-dimethoxyamphetamine base. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it more suitable for laboratory research.
Table 1: Chemical and Physical Properties of 2,4-Dimethoxyamphetamine
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-2-amine | |
| Synonyms | 2,4-DMA, DMA-3 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molar Mass | 195.26 g/mol | |
| Appearance (HCl salt) | White crystalline solid | |
| Solubility (HCl salt) | Soluble in water |
Synthesis of 2,4-Dimethoxyamphetamine Hydrochloride
The synthesis of 2,4-dimethoxyamphetamine typically starts from 2,4-dimethoxybenzaldehyde. A common route involves a Henry reaction to form the corresponding nitrostyrene, followed by reduction to the amine. The final step is the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of 1-(2,4-dimethoxyphenyl)propan-2-amine
This protocol is adapted from the general methods described by Alexander Shulgin in his book PiHKAL ("Phenethylamines I Have Known and Loved").[2][3]
Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene
-
To a solution of 100 g of 2,4-dimethoxybenzaldehyde in 400 mL of glacial acetic acid, add 100 mL of nitroethane and 60 g of anhydrous ammonium acetate.
-
Heat the mixture on a steam bath for 4 hours.
-
Allow the reaction mixture to cool, which should result in the crystallization of the product.
-
Collect the yellow crystals by filtration and wash with a small amount of cold acetic acid, followed by a water wash.
-
Recrystallize the product from boiling methanol to yield 1-(2,4-dimethoxyphenyl)-2-nitropropene.
Step 2: Reduction to 1-(2,4-dimethoxyphenyl)propan-2-amine (2,4-DMA)
-
Prepare a suspension of 30 g of lithium aluminum hydride (LAH) in 1.5 L of anhydrous tetrahydrofuran (THF) in a suitable reaction vessel equipped with a condenser and a dropping funnel.
-
Slowly add a solution of 50 g of 1-(2,4-dimethoxyphenyl)-2-nitropropene in 500 mL of anhydrous THF to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 24 hours.
-
Cool the reaction mixture and cautiously add dilute sulfuric acid to decompose the excess LAH and the reaction complex.
-
Make the aqueous phase strongly basic with the addition of 25% sodium hydroxide solution.
-
Extract the product with three portions of diethyl ether.
-
Combine the ether extracts and remove the solvent under reduced pressure to yield the free base of 1-(2,4-dimethoxyphenyl)propan-2-amine as an oil.
Step 3: Formation of 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride (2,4-DMA HCl)
-
Dissolve the oily free base in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.
-
Collect the white crystalline precipitate by filtration.
-
Wash the crystals with a small amount of fresh diethyl ether and allow them to air dry.
Mechanism of Action: Serotonin 5-HT₂ₐ Receptor Agonism
The primary pharmacological target of 2,4-DMA is the serotonin 5-HT₂ₐ receptor, where it acts as an agonist. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.
Upon binding of an agonist like 2,4-DMA, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This activation initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit of the G protein stimulates the enzyme phospholipase C.
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.
-
Second Messenger Production: This hydrolysis generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.
Pharmacological Data
The pharmacological profile of 2,4-DMA is characterized by its interaction with the 5-HT₂ₐ receptor. The following tables summarize the available quantitative data for 2,4-DMA and its isomers.
Table 2: Pharmacological Effects of Dimethoxyamphetamine Isomers
| Compound | Dosage (Oral) | Duration of Effects | Qualitative Effects | Reference |
| 2,4-DMA | ≥ 60 mg | Short | Stimulant-like, amphetamine-like | [1] |
| 2,5-DMA | 80 - 160 mg | 6 - 8 hours | Mydriasis, increased heart rate | [1][4] |
| 3,4-DMA | Unknown | Unknown | Mescaline-like hallucinations | [1] |
Table 3: In Vitro Pharmacological Data at the 5-HT₂ₐ Receptor
| Compound | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 2,5-DMA | 2,502 | 160 - 3,548 | 66 - 109 | [4] |
Experimental Protocols: Pharmacological Assays
The following protocols are generalized methods for assessing the pharmacological activity of compounds like 2,4-DMA at the 5-HT₂ₐ receptor.
5-HT₂ₐ Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT₂ₐ receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (2,4-DMA HCl). Include controls for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Gq/11-Mediated Signaling Assay (Calcium Flux)
This functional assay measures the ability of a test compound to activate the 5-HT₂ₐ receptor and trigger a downstream signaling event, such as an increase in intracellular calcium.
-
Cell Culture: Culture a cell line expressing the 5-HT₂ₐ receptor in a 96-well plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (2,4-DMA HCl) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Applications in Research
2,4-DMA HCl serves as a valuable research tool for several reasons:
-
Structure-Activity Relationship (SAR) Studies: As a positional isomer of other dimethoxyamphetamines, 2,4-DMA is useful for studying how the position of the methoxy groups on the phenyl ring influences the affinity and efficacy at the 5-HT₂ₐ receptor and other potential targets.
-
Probing the 5-HT₂ₐ Receptor: Its activity as a 5-HT₂ₐ receptor agonist allows for its use in in vitro and in vivo studies to investigate the role of this receptor in various physiological and pathological processes.
-
Reference Compound: In drug discovery programs aimed at developing novel 5-HT₂ₐ receptor ligands, 2,4-DMA can be used as a reference compound for comparison.
Conclusion
2,4-Dimethoxyamphetamine hydrochloride is a synthetic psychoactive compound with primary activity as a serotonin 5-HT₂ₐ receptor agonist. While less potent and well-characterized than some of its isomers, it remains a compound of interest for researchers studying the structure-activity relationships of phenethylamines and the function of the 5-HT₂ₐ receptor. The detailed protocols and data presented in this guide provide a foundation for further scientific investigation into the properties and potential applications of 2,4-DMA HCl. Further research is warranted to fully elucidate its pharmacological profile, including its affinity for various receptor subtypes and its in vivo effects.
References
In-Depth Technical Guide: 2,4-Dimethoxyamphetamine Hydrochloride (2,4-DMA HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA HCl), a substituted phenethylamine compound. This document details its chemical properties, pharmacological profile, mechanism of action, and relevant experimental methodologies for its study.
Chemical and Physical Properties
2,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine.[1] Its chemical identity and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 33189-36-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO₂ • HCl | [1][4] |
| Formula Weight | 231.7 g/mol | [1][2] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-2-amine, hydrochloride | [1] |
| Synonyms | 2,4-Dimethoxy-α-methyl-benzeneethanamine, monohydrochloride | [1][2] |
| Appearance | Crystalline solid | [1][2][3] |
| Purity | ≥98% | [1][2] |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
Pharmacological Profile and Mechanism of Action
2,4-DMA is a serotonin 5-HT₂ receptor agonist.[1] Its primary mechanism of action is believed to be mediated through its agonist activity at the 5-HT₂A receptor.
Receptor Affinity and Potency
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 2,950 nM | 5-HT₂A | [1] |
| Eₘₐₓ | 117% | 5-HT₂A | [1] |
In Vivo Effects
In rodent drug discrimination tests, 2,4-DMA fully substitutes for DOM (2,5-dimethoxy-4-methylamphetamine), suggesting similar subjective effects. However, it does not produce stimulus generalization to dextroamphetamine, indicating a lack of psychostimulant-like effects.[1] Anecdotal reports suggest that at a dose of 60 mg orally, it produces threshold amphetamine-like stimulant and euphoric effects with a short duration of action, subsiding within 3 hours.[1]
Experimental Protocols
The following sections describe general methodologies for the characterization of this compound.
Synthesis of 2,4-Dimethoxyamphetamine
A plausible synthetic route for 2,4-dimethoxyamphetamine can be adapted from the synthesis of other dimethoxyamphetamines. A common method involves the following key steps:
-
Preparation of the Phenyl-2-nitropropene: 2,4-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst such as ammonium acetate.
-
Reduction of the Nitropropene: The resulting 2,4-dimethoxyphenyl-2-nitropropene is then reduced to the corresponding amine, 2,4-dimethoxyamphetamine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).
-
Salt Formation: The freebase is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Receptor Binding Assays
Receptor binding affinities are determined using radioligand displacement assays. This involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand and varying concentrations of the test compound (2,4-DMA). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Functional Assays
The functional activity of 2,4-DMA at the 5-HT₂A receptor can be assessed by measuring the accumulation of intracellular second messengers. For Gq-coupled receptors like 5-HT₂A, common readouts include:
-
Inositol Phosphate (IP) Accumulation: Agonist binding to the 5-HT₂A receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of IP can be measured using commercially available kits.
-
Calcium Mobilization: The increase in intracellular IP₃ triggers the release of calcium from intracellular stores. This can be quantified using calcium-sensitive fluorescent dyes.
Analytical Methods for Detection
For the qualitative and quantitative analysis of 2,4-DMA in biological matrices, chromatographic methods coupled with mass spectrometry are typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common confirmatory method for the identification of amphetamine derivatives.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the quantification of drugs and their metabolites in complex biological samples like blood, urine, and plasma.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel compound like this compound.
Caption: Experimental workflow for characterizing this compound.
Signaling Pathway
The diagram below illustrates the putative signaling pathway activated by 2,4-DMA at the 5-HT₂A receptor.
Caption: 5-HT2A receptor signaling pathway activated by 2,4-DMA.
References
- 1. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical and Pharmacological Properties of 2,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA HCl), a white crystalline solid. It includes available quantitative data, detailed experimental protocols for property determination, and a visualization of its primary signaling pathway.
Core Compound Information
2,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine.[1] Its chemical identity and core characteristics are summarized below.
| Property | Value | Citation(s) |
| Formal Name | 2,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride | [1] |
| Synonym(s) | 2,4-Dimethoxyamphetamine HCl | [1] |
| CAS Number | 33189-36-5 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ • HCl | [1] |
| Formula Weight | 231.7 g/mol | [1] |
| Purity | ≥98% (typical for reference standards) | [1] |
Physical Properties
This compound is consistently described as a crystalline solid by suppliers.[1] A summary of its key physical properties is presented in the following table.
| Property | Value | Citation(s) |
| Appearance | Crystalline solid | [1] |
| Melting Point | Data for the 2,4-isomer is not readily available in the surveyed literature. For comparison, the related isomer 2,5-Dimethoxyamphetamine HCl has a reported melting point of 108.8-115°C. | [2][3] |
| Boiling Point | Not determined. As a hydrochloride salt of an amine, it is expected to decompose at high temperatures before boiling. | |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
Biological Activity and Signaling Pathway
2,4-DMA is a serotonin 5-HT₂ receptor agonist.[1] Specifically, it acts as a low-potency full agonist of the serotonin 5-HT₂A receptor.[4] The activation of the 5-HT₂A receptor primarily couples to the Gαq signal transduction pathway.[5][6] This canonical pathway involves the activation of Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[5][7] These second messengers, in turn, stimulate Protein Kinase C (PKC) and the release of intracellular calcium (Ca²⁺), triggering a cascade of downstream cellular responses.[7][8]
Experimental Protocols
The following sections detail standardized laboratory protocols for determining the key physical properties of a crystalline solid like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.[9] Pure substances typically exhibit a sharp melting range of 1-2°C.[9] This protocol describes the use of a standard melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Thin-walled capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: If the crystalline solid is not already a fine powder, gently grind a small amount using a mortar and pestle.[10]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will enter the tube.[9]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly. The final packed sample height should be approximately 2-3 mm.[11][12]
-
Initial (Rapid) Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[13]
-
Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute) to quickly determine an approximate melting range.[11]
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[11]
-
Prepare a new capillary tube with the sample.
-
Heat the sample, but when the temperature is about 15°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[11]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at the first sign of liquid formation (T₁).
-
Record the temperature when the last crystal melts into a transparent liquid (T₂).[12]
-
The melting point is reported as the range T₁ - T₂.
-
-
Confirmation: Repeat the accurate determination at least once to ensure reproducibility.[11]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent or buffer system.[14][15]
Materials:
-
Analytical balance
-
Glass flasks or vials with stoppers
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membrane)
-
Calibrated pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Chosen solvent (e.g., PBS pH 7.2)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a flask containing the desired solvent (e.g., PBS, pH 7.2). "Excess" means that undissolved solid should be clearly visible after the equilibration period.[15]
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[15][16]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. This is typically achieved by either:
-
Centrifugation: Centrifuge an aliquot of the suspension at high speed to pellet the undissolved solid.
-
Filtration: Filter an aliquot through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid. The first few drops of filtrate should be discarded.[17]
-
-
pH Measurement: Measure and record the pH of the resulting saturated solution, as the solubility of ionizable compounds is pH-dependent.[15]
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[14]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium at the specified temperature. The experiment should be performed in triplicate for statistical validity.[16]
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. swgdrug.org [swgdrug.org]
- 4. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. enamine.net [enamine.net]
- 15. quora.com [quora.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for 2,4-DMA Hydrochloride in In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,4-Dichlorophenoxyacetic acid dimethylamine salt (2,4-DMA hydrochloride) in in-vitro research settings. This document outlines the mechanism of action, protocols for solution preparation, and detailed methodologies for assessing its cytotoxic and genotoxic effects on cultured cells.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, such as this compound, are widely used herbicides.[1][2] In a research context, this compound is a valuable tool for studying mechanisms of cellular toxicity, particularly genotoxicity and oxidative stress. It is known to induce DNA damage in mammalian cells, making it a relevant compound for studies in toxicology and cancer research.[3]
Mechanism of Action
The primary mechanism of 2,4-D's herbicidal action is as a synthetic auxin, leading to uncontrolled growth and eventual death in plants.[2][4] In non-target organisms, including mammalian cells, its toxicity is not fully elucidated but is understood to involve the alteration of cellular membrane integrity and the inhibition of enzymatic complexes associated with electron transfer and oxidative phosphorylation.[1][5] This disruption leads to the generation of reactive oxygen species (ROS), which in turn can induce cellular damage, including DNA strand breaks.[5]
The proposed genotoxic mechanism of this compound is depicted in the following signaling pathway:
Caption: Proposed signaling pathway for this compound-induced genotoxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its effects observed in in-vitro studies.
| Cell Line | Concentration Range | Exposure Time | Observed Effects | Reference |
| Chinese Hamster Ovary (CHO) | 2.0 - 10.0 µg/mL | 90 minutes | Dose-dependent increase in DNA strand breaks. | [3] |
| Chinese Hamster Ovary (CHO) | 2.0 - 10.0 µg/mL | 24 and 36 hours | Dose-dependent increase in sister chromatid exchange; reduction in mitotic index at higher doses. | [3] |
| Human Urothelial (1T1) and Hepatic (WRL-68) Cells | 1 - 10 mM | 0.5 - 4 hours | Induction of γ-H2AX formation. | |
| Bovine Testicular Hyaluronidase (BTH) | IC50: 0.4276 mM | Not Applicable | Inhibition of enzyme activity. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). This compound is a salt and is generally water-soluble.[6][7]
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
Protocol:
-
Culture the desired cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to attach and grow overnight.
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO) in each experiment. The final concentration of DMSO should typically not exceed 0.5% (v/v).
-
Incubate the cells for the desired exposure time as determined by the specific assay.
The following diagram illustrates a general workflow for in-vitro cell-based assays with this compound.
Caption: General experimental workflow for in-vitro studies with this compound.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Following treatment with this compound, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.[8]
-
Incubate the plate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.[8]
-
Incubate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of the stop solution.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate cytotoxicity based on the LDH released relative to the maximum release control.
Genotoxicity Assays
This assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11]
Protocol:
-
Harvest the treated cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.
-
Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for DNA unwinding (typically 20-40 minutes).[12]
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[12]
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the "comets" using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
This assay detects the phosphorylation of histone H2AX (γH2AX), which is an early marker of DNA double-strand breaks.[3][13]
Protocol:
-
Grow and treat cells on sterile coverslips in a multi-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[3][13]
-
Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[3]
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[3][13]
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[3][13]
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[3]
-
Wash the cells again and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. 24d.info [24d.info]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-DMA Hydrochloride in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first synthetic herbicides developed and has been widely used for over six decades to control broadleaf weeds.[1][2] Its dimethylamine salt form, 2,4-DMA hydrochloride, is a common formulation used in numerous agricultural and non-agricultural settings.[3][4] As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death.[2][4] This document provides detailed application notes and protocols for the use of this compound in agricultural research, focusing on its mode of action, experimental protocols for efficacy testing, and quantitative data on its performance.
Mode of Action: A Synthetic Auxin
2,4-D acts as a selective, systemic herbicide that is absorbed through the leaves and roots and translocated to the meristematic tissues of the plant.[2][3] At the molecular level, 2,4-D mimics auxin, a critical plant growth regulator.[1] In susceptible broadleaf plants, the presence of high levels of this synthetic auxin disrupts normal hormonal balance, leading to a cascade of physiological and developmental abnormalities. This includes epinasty (downward bending of leaves), stem and leaf curling, and ultimately, senescence and plant death.[1][5]
The primary mode of action involves the canonical auxin signaling pathway. 2,4-D binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6][7][8] This binding promotes the interaction between TIR1/AFB and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[8][9] The SCFTIR1/AFB complex then polyubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[8][10] The degradation of these repressors releases the AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their expression.[8][9] The overstimulation of this pathway by the persistent presence of 2,4-D results in the uncontrolled cell division and growth that is characteristic of its herbicidal action.[3]
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species in Rice
| Weed Species | Application Rate (L/ha) | Weed Control Efficacy | Reference |
| Ludwigia octovalvis | 0.75 | Effective Control | [11] |
| Marsilea crenata | 0.75 | Effective Control | [11] |
| Monochoria vaginalis | 0.75 | Effective Control | [11] |
| Echinochloa crus-galli | 1.00 | Effective Control | [11] |
| Cyperus difformis | 1.25 | Effective Control | [11] |
| Cyperus iria | 1.25 | Effective Control | [11] |
| Fimbristylis miliacea | 1.25 | Effective Control | [11] |
| Sphenoclea zeylanica | 1.5 | Effective Control | [12] |
| Overall Weed Control | 1.5 - 3.5 | Effective Control up to 6 weeks after application | [12] |
Table 2: Application Rates of 2,4-D Amine for Weed Control in Various Settings
| Crop/Setting | Weed Stage | Application Rate (L/ha) | Notes | Reference |
| Cereal Grains | Seedling (2-4 leaf) | 0.6 - 0.95 | Use higher rates for larger weeds or less favorable growing conditions. | [13] |
| Cereal Grains | Larger weeds/dry or cold weather | 1.0 - 1.5 | [13] | |
| Corn (Pre-plant burndown) | Emerged broadleaf seedlings | ⅔ to 1 ⅓ pt/Ac | Apply 7 to 14 days before planting. | [14] |
| Soybeans (Pre-plant burndown) | Small, actively growing | ½ to ⅔ pt/Ac | Apply not less than 7 days before planting. | [14] |
| Soybeans (Pre-plant burndown) | Larger weeds, perennials | ⅔ to 1 ⅓ pt/Ac | Apply not less than 15 days before planting. | [14] |
| Established Pastures & Rangeland | Actively growing | 1.5 - 4.0 L/ha | Apply when weeds are growing rapidly, typically in May, June, and/or September. | [13] |
| Sorghum | Post-emergence | 1.5 L/ha | Using a 200-liter water solution per hectare. | [15] |
Table 3: Influence of Water Hardness on this compound Efficacy on Dandelion and Horseweed
| Water Hardness (mg CaCO₃ L⁻¹) | Weed Species | Reduction in Control | Mitigation | Reference |
| ≥ 390 | Horseweed | Yes | Addition of 20 g L⁻¹ ammonium sulfate (AMS) | [16] |
| ≥ 422 | Dandelion | Yes | Addition of 20 g L⁻¹ ammonium sulfate (AMS) | [16][17] |
| ≥ 450 | Dandelion (Field) | Yes | Addition of ammonium sulfate (AMS) | [17] |
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial of this compound for Post-Emergence Weed Control
1. Objective: To evaluate the efficacy of different rates of this compound on the control of a target broadleaf weed species in a controlled greenhouse environment.
2. Materials:
-
This compound formulation
-
Seeds of a susceptible broadleaf weed species (e.g., Taraxacum officinale - dandelion)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature and light conditions
-
Calibrated laboratory sprayer
-
Ammonium sulfate (AMS) for hard water mitigation (if applicable)
-
Deionized water and water with a known hardness level
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
3. Methods: a. Plant Preparation: i. Sow weed seeds in pots and allow them to germinate and grow to the 2-4 leaf stage. ii. Thin seedlings to a uniform number per pot (e.g., 3-4 plants). iii. Water the plants as needed and maintain them under optimal growing conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
Protocol 2: Field Efficacy Trial of this compound for Broadleaf Weed Control in a Cereal Crop
1. Objective: To determine the efficacy of this compound for the control of a natural infestation of broadleaf weeds in a cereal crop (e.g., wheat, barley) under field conditions.
2. Materials:
-
This compound formulation
-
Commercially registered standard herbicide for comparison
-
Field plot sprayer with calibrated nozzles
-
Personal Protective Equipment (PPE)
-
Plot marking materials (stakes, flags)
-
Data collection tools (quadrats, data sheets)
3. Methods: a. Trial Site Selection and Plot Layout: i. Select a field with a uniform stand of the cereal crop and a natural, uniform infestation of the target broadleaf weeds. ii. Design the experiment as a randomized complete block design with at least three to four replications. iii. Mark out individual plots of a specified size (e.g., 3m x 10m).
Mandatory Visualizations
References
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. scispace.com [scispace.com]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. agriculturejournal.in [agriculturejournal.in]
- 12. botanyjournals.com [botanyjournals.com]
- 13. ojcompagnie.com [ojcompagnie.com]
- 14. fbn.com [fbn.com]
- 15. journalajrcs.com [journalajrcs.com]
- 16. researchgate.net [researchgate.net]
- 17. "Enhancing Weed Control by Reducing Hard Water Antagonism of 2,4-D in S" by Geoffrey P Schortgen [docs.lib.purdue.edu]
analytical methods for detecting 2,4-DMA hydrochloride in samples
An Application Note on Analytical Methods for the Detection of 2,4-DMA Hydrochloride in Various Samples
Introduction
2,4-Dichlorophenoxyacetic acid dimethylamine salt (this compound) is a widely used herbicide for the control of broadleaf weeds in agriculture and non-crop areas.[1] Due to its extensive use, there is a potential for environmental contamination and presence in food products, necessitating sensitive and reliable analytical methods for its detection and quantification. In solution, this compound dissociates into the 2,4-dichlorophenoxyacetate anion (2,4-D) and the dimethylammonium cation (DMA). Analytical methods typically focus on the determination of the active ingredient, the 2,4-D anion, or in some cases, the dimethylamine cation.
This document provides detailed application notes and protocols for the analysis of this compound in various sample matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), among others.
General Experimental Workflow
The analysis of this compound from a sample matrix typically follows a standardized workflow, from sample collection to final data analysis. This process ensures the accurate extraction and quantification of the analyte while minimizing interferences.
References
Application Note: HPLC Quantification of 2,4-DMA Hydrochloride
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-DMA hydrochloride. The protocol is intended for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and quality control.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. Its dimethylamine salt, this compound, is a common formulation. Accurate quantification of this active ingredient is essential for ensuring product quality, assessing environmental impact, and conducting toxicological studies. This method utilizes reversed-phase HPLC with UV detection, a common and reliable technique for the determination of 2,4-D.[1][2] In solution, this compound dissociates, and the 2,4-D anion is the species analyzed.
Principle
The method involves separating 2,4-D from potential impurities and formulation excipients on a C18 reversed-phase column. An isocratic mobile phase consisting of an acetonitrile and acidified water mixture provides efficient elution and peak resolution.[3] Detection is performed using a UV detector at a wavelength where 2,4-D exhibits significant absorbance.[2][4][5] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Experimental Protocols
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters may be adjusted to optimize separation on different HPLC systems.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 230 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL of 2,4-D)
-
Accurately weigh approximately 12.0 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase. This stock solution is equivalent to approximately 1000 µg/mL of 2,4-D.
Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL of 2,4-D).[1]
Sample Preparation
-
Accurately weigh a sample containing approximately 12.0 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add a small amount of methanol, vortex, and sonicate for 10 minutes to ensure complete extraction of the active ingredient.
-
Dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Data Presentation
The quantitative data for method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for 2,4-D
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
Table 2: Accuracy and Precision Data for 2,4-D
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6) |
| 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. pharmtech.com [pharmtech.com]
- 8. wjpmr.com [wjpmr.com]
Application Notes and Protocols for the Use of 2,4-DMA Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine hydrochloride (2,4-DMA hydrochloride), a stable and easy-to-handle salt of dimethylamine, serves as a versatile and crucial precursor in a myriad of organic syntheses. Its applications span the pharmaceutical, agrochemical, and materials science industries. In pharmaceuticals, it is a key building block for active pharmaceutical ingredients (APIs) such as the antidiabetic drug metformin and the H2 antagonist ranitidine.[1][2] In agrochemicals, it is fundamental to the production of herbicides like 2,4-D dimethylamine salt.[3][4] This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound, complete with quantitative data and workflow visualizations to aid researchers in their synthetic endeavors.
General Considerations for Handling this compound
This compound is a hygroscopic, white to off-white crystalline solid.[2] It is highly soluble in water and alcohols but insoluble in non-polar organic solvents.[2] While safer to handle than gaseous dimethylamine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. For detailed safety information, please consult the material safety data sheet (MSDS).
Application 1: Synthesis of β-Amino Ketones via the Mannich Reaction
The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond and introduces an aminomethyl group to an acidic proton located alpha to a carbonyl group.[5] this compound is a common source of the amine component in this reaction.
Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride
This protocol details the synthesis of a Mannich base from acetophenone, formaldehyde (from paraformaldehyde), and dimethylamine hydrochloride.[6]
Reaction Scheme:
Acetophenone + Paraformaldehyde + (CH₃)₂NH·HCl → β-Dimethylaminopropiophenone Hydrochloride
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
95% Ethanol
-
Acetone
Procedure:
-
In a 500-mL round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[6]
-
Add 1 mL of concentrated hydrochloric acid in 80 mL of 95% ethanol to the flask.[6]
-
Heat the mixture to reflux on a steam bath for 2 hours. The mixture, initially two layers, will become homogeneous as the paraformaldehyde dissolves.[6]
-
If the resulting yellowish solution is not clear, filter it while hot.[5]
-
Transfer the clear solution to a 1-L Erlenmeyer flask and, while still warm, dilute it with 400 mL of acetone.[6]
-
Allow the solution to cool slowly to room temperature, then chill overnight in a refrigerator.[6]
-
Collect the large crystals by filtration and wash them with 25 mL of acetone.[6]
-
Dry the crude product at 40–50°C for 2.5 hours.[6]
-
For recrystallization, dissolve the crude product in 85–90 mL of hot 95% ethanol and slowly add 450 mL of acetone. The recovery is approximately 90%.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Crude Yield | 68–72% | [6] |
| Crude Melting Point | 138–141°C | [6] |
| Purified Yield | ~90% recovery from recrystallization | [6] |
| Purified Melting Point | 155–156°C | [6] |
Experimental Workflow:
Caption: Workflow for the synthesis of β-Dimethylaminopropiophenone Hydrochloride.
Application 2: Synthesis of the Antidiabetic Drug Metformin
Metformin, a first-line medication for the treatment of type 2 diabetes, can be synthesized from dimethylamine hydrochloride and dicyandiamide.[7]
Protocol: Synthesis of Metformin Hydrochloride
This protocol describes a common industrial synthesis of metformin hydrochloride.[7][8]
Reaction Scheme:
(CH₃)₂NH·HCl + Dicyandiamide → Metformin Hydrochloride
Materials:
-
Dimethylamine hydrochloride
-
Dicyandiamide
-
N,N-Dimethylacetamide (DMAc) or Toluene
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, combine dicyandiamide and dimethylamine hydrochloride in a 1:1 to 1:1.2 molar ratio.[8]
-
Add N,N-dimethylacetamide (2-4 times the weight of dicyandiamide) as the solvent.[8]
-
Heat the mixture to 140 ± 5°C and maintain the reaction for 4-8 hours.[8]
-
After the reaction is complete, cool the mixture to 20-30°C to induce crystallization.[8]
-
Isolate the crude metformin hydrochloride by centrifugation or filtration.[8]
-
The crude product can be purified by recrystallization from ethanol. Adjust the pH of the ethanolic solution to 5-6, decolorize with activated carbon, and cool to -10 to 0°C to crystallize the pure product.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Dicyandiamide:(CH₃)₂NH·HCl) | 1:1 to 1:1.2 | [8] |
| Reaction Temperature | 140 ± 5°C | [8] |
| Reaction Time | 4-8 hours | [8] |
| Crude Yield | 84.6% - 92.4% | [8] |
| Final Yield (after recrystallization) | 80-85% | [8] |
| Purity | High | [8] |
Experimental Workflow:
Caption: Workflow for the synthesis of Metformin Hydrochloride.
Application 3: Synthesis of the Herbicide 2,4-D Dimethylamine Salt
2,4-D dimethylamine salt is a widely used herbicide for the control of broadleaf weeds.[3] It is synthesized by the acid-base reaction between 2,4-dichlorophenoxyacetic acid (2,4-D) and dimethylamine (generated in situ from this compound or used directly).
Protocol: Synthesis of 2,4-D Dimethylamine Salt
This protocol describes the synthesis of 2,4-D dimethylamine salt from 2,4-D acid and liquid dimethylamine.
Reaction Scheme:
2,4-Dichlorophenoxyacetic Acid + (CH₃)₂NH → 2,4-D Dimethylamine Salt
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D) raw drug
-
Liquid Dimethylamine
-
Organic Solvent (e.g., hexane, cyclohexane, methyl ethyl ketone)
Procedure:
-
Dissolve the 2,4-D raw drug (e.g., 100g, 98% purity) in an organic solvent (e.g., 90g of hexane).[3]
-
Under pressure (e.g., 0.3 MPa), instill liquid dimethylamine (e.g., 23.5g).[3]
-
Maintain the reaction temperature between 30-60°C. After the addition of dimethylamine, continue to heat at 70°C for 1 hour.[3]
-
After the reaction, distill the reaction liquid under reduced pressure (e.g., -0.07 MPa) until the temperature of the liquid reaches 90°C.[3]
-
Cool the mother liquor to 10°C to induce crystallization for 0.5 hours.[3]
-
Filter the crystals to obtain 2,4-D dimethylamine salt.[3]
Quantitative Data:
| Parameter | Value (Example with Hexane) | Reference |
| Molar Ratio (2,4-D:Dimethylamine) | 1:1 to 1:1.5 | [3] |
| Reaction Temperature | 30-60°C, then 70°C for 1h | [3] |
| Yield | 96.23% | [3] |
| Purity | 96.6% | [3] |
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4-D Dimethylamine Salt.
Application 4: Synthesis of Ranitidine Precursor
Ranitidine, a histamine H2-receptor antagonist, can be synthesized in a multi-step process where a key intermediate, 5-(dimethylaminomethyl)furfuryl alcohol, is prepared via an aminomethylation reaction using dimethylamine (from this compound).[2]
Protocol: Synthesis of 5-(Dimethylaminomethyl)furfuryl Alcohol
This protocol describes the aminomethylation of furfuryl alcohol.
Reaction Scheme:
Furfuryl Alcohol + Paraformaldehyde + (CH₃)₂NH → 5-(Dimethylaminomethyl)furfuryl Alcohol
Materials:
-
Furfuryl alcohol
-
Paraformaldehyde
-
Dimethylamine (aqueous solution, or generated from this compound with a base)
-
Solvent (e.g., ethanol)
Procedure:
-
Combine furfuryl alcohol, paraformaldehyde, and dimethylamine in a suitable solvent. The dimethylamine can be used as an aqueous solution or generated in situ by treating this compound with a base like sodium hydroxide.
-
The reaction is typically carried out at a controlled temperature, often with cooling initially, followed by stirring at room temperature or gentle heating.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation under vacuum, to yield 5-(dimethylaminomethyl)furfuryl alcohol.
Logical Relationship for Ranitidine Synthesis:
Caption: Synthetic pathway to Ranitidine involving a this compound derivative.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the efficient production of a wide range of important molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this precursor in their synthetic endeavors. The provided workflows offer a clear visual guide to the experimental processes, facilitating better planning and execution of these chemical transformations. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Studying the Effects of 2,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing experiments to investigate the cellular and molecular effects of 2,4-DMA hydrochloride (2,4-Dichlorophenoxyacetic acid dimethylamine salt).
Introduction
This compound is the dimethylamine salt of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.[1][2] While its primary mode of action in plants is as a synthetic auxin causing uncontrolled growth, studies have indicated potential toxicity in non-target organisms, including mammals.[3][4][5] Research has demonstrated that 2,4-D and its derivatives can induce a range of adverse effects, including genotoxicity, developmental toxicity, neurotoxicity, and metabolic disruption.[6][7][8][9] The primary mechanisms of toxicity appear to involve the induction of oxidative stress, damage to cellular membranes, and interference with key signaling pathways.[3][10][11][12]
These notes provide experimental designs to explore the effects of this compound on:
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effects on cell survival.
-
Genotoxicity: To assess the potential for DNA damage and chromosomal aberrations.
-
Cellular Stress and Apoptosis Signaling: To elucidate the molecular pathways involved in cellular damage.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from published studies on 2,4-D and its derivatives, providing a reference for dose selection in experimental design.
Table 1: Genotoxicity of 2,4-D Dimethylamine Salt in Chinese Hamster Ovary (CHO) Cells
| Endpoint | Concentration Range | Exposure Time | Observed Effect | Reference |
| Sister Chromatid Exchange (SCE) | 2.0 - 10.0 µg/mL | 24 and 36 hours | Significant dose-dependent increase in SCEs. | [6] |
| DNA Strand Breaks (SCGE Assay) | 2.0 - 10.0 µg/mL | 90 minutes | Dose-dependent increase in DNA strand breaks. | [6] |
| Mitotic Index | > 2.0 - 10.0 µg/mL | 24 and 36 hours | Reduction in mitotic index at higher doses. | [6] |
Table 2: Developmental and Cellular Toxicity of 2,4-D and its Derivatives
| Organism/Cell Type | Compound | Concentration/Dose | Endpoint | Observed Effect | Reference |
| Rat (in vivo) | 2,4-D DMA | 25, 50, 100 ppm (daily intake) | Dental Development | Irregular odontoblast layer, decreased enamel thickness. | [1] |
| Zebrafish Embryos | 2,4-D | LC50 = 46.71 mg/L | Survival Rate | Decreased survival rate. | [8] |
| Zebrafish Embryos | 2,4-D | IC50 = 46.26 mg/L | Hatching Rate | Decreased hatching rate. | [8] |
| Goldfish (gills) | 2,4-D | 100 mg/L (96 h) | Oxidative Stress | Increased lipid peroxidation and oxidized glutathione. | [12] |
| Pancreatic β-cells (RIN-m5F) | 2,4-D | 30 - 500 µg/mL | Cell Viability & Apoptosis | Reduced cell viability, induced mitochondrial dysfunction and apoptosis. | [10] |
Experimental Protocols
Protocol for Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Mammalian cell line (e.g., CHO, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol for DNA Damage Assessment (Alkaline Comet Assay)
Objective: To detect single and double-strand DNA breaks in cells treated with this compound.[2]
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Place the slide on ice to solidify the agarose.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining and Visualization: Stain the slides with a suitable DNA dye. Visualize the comets using a fluorescence microscope.
-
Data Analysis: Score at least 50-100 comets per sample using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in tail).[2]
Protocol for Sister Chromatid Exchange (SCE) Assay
Objective: To assess the genotoxic potential of this compound by detecting exchanges between sister chromatids.[6][13]
Materials:
-
Proliferating cell line
-
Complete cell culture medium
-
5-bromo-2'-deoxyuridine (BrdU)
-
Colcemid or other mitotic arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Cell Culture with BrdU: Culture cells for two cell cycles in the presence of BrdU (e.g., 10 µM). The cells should be protected from light.[13]
-
Compound Treatment: Expose the cells to various concentrations of this compound during the culture period with BrdU.
-
Metaphase Arrest: Add a mitotic arresting agent (e.g., colcemid at 0.1 µg/mL) for the last 2-4 hours of culture to accumulate cells in metaphase.[13]
-
Harvesting and Hypotonic Treatment: Harvest the cells by trypsinization, centrifuge, and resuspend in a pre-warmed hypotonic solution. Incubate for 15-20 minutes at 37°C.
-
Fixation: Centrifuge the cells and fix them in fresh, cold fixative. Repeat the fixation step three times.
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Differential Staining: Stain the slides with Hoechst 33258, followed by exposure to UV light. Then, stain with Giemsa solution to visualize the differentially stained chromatids.
-
Scoring: Under a light microscope, score the number of SCEs in at least 25 well-spread, second-division metaphase cells per treatment group.[14]
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Cellular Stress and Apoptosis
Caption: Proposed signaling cascade initiated by this compound exposure.
General Experimental Workflow for Investigating this compound Effects
Caption: A structured workflow for studying this compound effects.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. deq.mt.gov [deq.mt.gov]
- 5. xtbg.cas.cn [xtbg.cas.cn]
- 6. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Single Cell Gel Electrophoresis (Comet Assay) [bio-protocol.org]
- 8. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idus.us.es [idus.us.es]
- 14. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]
Application Notes and Protocols for the Preparation of Standard Solutions of 2,4-DMA Hydrochloride
Disclaimer: The term "2,4-DMA hydrochloride" can be ambiguous. It may refer to 2,4-Dimethoxyamphetamine hydrochloride (a substance relevant in drug development and research) or potentially other compounds such as the dimethylamine salt of 2,4-Dichlorophenoxyacetic acid (a herbicide). This document provides a general protocol applicable to the preparation of standard solutions for a hydrochloride salt of a small organic molecule, with specific data tables for related compounds to aid researchers. Users must verify the identity of their specific compound and consult its Safety Data Sheet (SDS) before proceeding.
Application Note
The accurate preparation of standard solutions is a cornerstone of quantitative analysis in chemical research, drug development, and quality control. These solutions serve as calibrators for analytical instrumentation, enabling the precise determination of the concentration of an analyte in an unknown sample. This protocol details the preparation of standard solutions of this compound, a critical step for methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectrophotometry.
Proper preparation involves the use of an analytical standard of known purity, precise weighing with a calibrated analytical balance, the use of Class A volumetric glassware, and high-purity solvents. Stability and storage conditions are crucial for maintaining the integrity and concentration of the prepared standards over time. Adherence to safety protocols is mandatory throughout the procedure to minimize exposure risks.
Compound Data and Properties
Quantitative data for compounds potentially referred to as "DMA hydrochloride" are summarized below. Researchers should identify their specific compound of interest to use the relevant data.
Table 1: Physical and Chemical Properties of Selected Amine Hydrochloride Salts
| Property | Dimethylamine hydrochloride (DMA HCl) | 2,4-D Dimethylamine Salt (2,4-D DMA) | N,N-Dimethylamphetamine (hydrochloride) |
| CAS Number | 506-59-2[1] | 2008-39-1[2] | 33286-27-0[3] |
| Molecular Formula | C₂H₈ClN[4] | C₁₀H₁₃Cl₂NO₃ | C₁₁H₁₇N·HCl |
| Molecular Weight | 81.55 g/mol | 266.12 g/mol [2][5] | Not specified |
| Appearance | White to off-white crystalline powder or hygroscopic solid | Brown liquid (as a solution) | Solid |
| Melting Point | 170-173 °C | Not applicable (typically supplied as a solution) | Not specified |
| Solubility in Water | Highly soluble; >500 g/L at 20°C[4], 3000 g/L at 20°C, 208 g/100g at 20°C | 3 x 10⁶ g/mL at 20°C (value may be erroneous, likely much lower)[5] | Soluble[3] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol; insoluble in non-polar solvents. | Soluble in alcohols and acetone; insoluble in kerosene. | Not specified |
| Stability | Stable under dry conditions; hygroscopic. | Amine salts are not persistent and degrade to the acid form[6]. | Stable under recommended storage conditions[3]. |
Health and Safety Precautions
Handle this compound and all solvents in a well-ventilated laboratory fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7][8] Avoid inhalation of dust or vapors and prevent contact with eyes, skin, and clothing.[8] Consult the material-specific Safety Data Sheet (SDS) for detailed hazard information and emergency procedures. The compound is incompatible with strong oxidizing agents.[3][8]
Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a 1 mg/mL stock solution, which can then be used to prepare more dilute working standards.
4.1. Materials and Equipment
-
Chemicals:
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade Methanol or Acetonitrile
-
Ultrapure water (if required for mobile phase compatibility)
-
-
Equipment:
-
Calibrated analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)
-
Class A volumetric pipettes (various sizes)
-
Pipette controller
-
Spatula and weighing paper/boat
-
Beakers
-
Ultrasonic bath
-
Amber glass vials with screw caps for storage
-
4.2. Preparation of Stock Standard Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10.0 mg of the this compound analytical standard onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing paper and ensure the complete transfer of the compound into the flask.
-
Solubilization: Add the solvent to the flask until it is about half-full. Swirl gently to dissolve the powder. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[9]
-
Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard and the flask volume.
-
Concentration (mg/mL) = Weight of standard (mg) / Volume of flask (mL)
-
-
Transfer and Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.
4.3. Preparation of Working Standard Solutions
Working standards for calibration curves are prepared by serially diluting the stock solution. The example below describes the preparation of a 10 µg/mL working standard.
-
Pipetting: Using a calibrated 1 mL volumetric pipette, transfer 1.0 mL of the 1 mg/mL (1000 µg/mL) stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the calibration mark with the appropriate solvent (this may be the same solvent as the stock or a mixture compatible with the analytical method, e.g., 50:50 acetonitrile:water).[9][10]
-
Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
Labeling: Transfer to a labeled vial as described for the stock solution. This solution now has a concentration of 10 µg/mL.
-
Repeat the dilution process to create a series of standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) for building a calibration curve.
Table 2: Example Serial Dilution Scheme
| Target Concentration (µg/mL) | Volume of Stock/Intermediate Solution | Final Volume (mL) | Diluent |
| 100 (Intermediate) | 10 mL of 1 mg/mL Stock | 100 | Methanol/Acetonitrile |
| 10 | 10 mL of 100 µg/mL Intermediate | 100 | Mobile Phase or appropriate solvent |
| 5 | 5 mL of 100 µg/mL Intermediate | 100 | Mobile Phase or appropriate solvent |
| 1 | 1 mL of 100 µg/mL Intermediate | 100 | Mobile Phase or appropriate solvent |
| 0.5 | 5 mL of 10 µg/mL Working Standard | 100 | Mobile Phase or appropriate solvent |
| 0.1 | 1 mL of 10 µg/mL Working Standard | 100 | Mobile Phase or appropriate solvent |
4.4. Storage and Stability
-
Stock Solutions: Store stock solutions in tightly sealed amber glass vials to protect them from light. For long-term storage, keep them in a freezer at -20°C.[9] Under these conditions, solutions are typically stable for several months.
-
Working Solutions: Working solutions are often less stable and should be prepared fresh from the stock solution daily or as needed. If stored, they should be kept in a refrigerator at 2-8°C for short periods.[10]
-
General Precautions: All solutions should be allowed to warm to room temperature before use to ensure accurate volume measurements. This compound is noted to be hygroscopic, so it is critical to keep containers tightly sealed to protect from moisture.[4][8]
Visualizations
Caption: Workflow for Preparation of Stock Standard Solution.
Caption: Logical Relationship for Serial Dilution from Stock.
References
- 1. Dimethylamine hydrochloride | 506-59-2 | Benchchem [benchchem.com]
- 2. 2.4-D dimethylammonium | CAS 2008-39-1 | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chinaamines.com [chinaamines.com]
- 5. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
Application Note: Determination of 2,4-D in Soybean and Corn using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the determination of 2,4-dichlorophenoxyacetic acid (2,4-D) residues in soybean and corn matrices by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs an alkaline hydrolysis step to convert all forms of 2,4-D, including its salts and esters, into the parent acid form.[1][2][3][4][5] This is followed by an efficient extraction with acidified acetonitrile and a salting-out cleanup procedure. The developed method is highly selective and sensitive, making it suitable for routine monitoring of 2,4-D residues in agricultural commodities to ensure compliance with regulatory limits.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide widely used for the control of broadleaf weeds in various crops, including corn and soybeans.[6] Its extensive use raises concerns about potential residues in food products. Regulatory bodies have established maximum residue limits (MRLs) for 2,4-D in various commodities to protect consumer health. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of these residues.
In plant matrices, 2,4-D can exist in its free acid form, as well as in the form of salts, esters, and conjugates with plant components.[6][7] To accurately quantify the total 2,4-D residue, a hydrolysis step is essential to convert all forms to the parent acid prior to analysis.[8][9][10][11] This application note describes a method that incorporates an alkaline hydrolysis step followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis.
Experimental
Materials and Reagents
-
2,4-D analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water (18.2 MΩ·cm)
-
50 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Homogenizer
Sample Preparation
-
Homogenization: Homogenize a representative sample of soybean or corn.
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydrolysis: Add 15 mL of deionized water and 300 µL of 5 N sodium hydroxide to the tube. Shake vigorously for 30 minutes to hydrolyze 2,4-D esters and conjugates.[3]
-
Acidification: Add 300 µL of 5 N sulfuric acid to neutralize the sample.[3]
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube and shake for 2 minutes.[1][3]
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Cap the tube and shake vigorously for 2 minutes.[1][2][3][4][5]
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.[2][7]
-
Final Preparation: Take an aliquot of the upper acetonitrile layer, dilute it 1:1 with water, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2][3][4][5]
LC-MS/MS Analysis
The analysis is performed using an LC-MS/MS system in negative electrospray ionization mode (ESI-).
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column[1][2][3][4][5] |
| Mobile Phase A | 50 mM Ammonium formate in water (pH 2.9) |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic (e.g., 30:70 A:B) |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transitions | See Table 2 |
| Ion Spray Voltage | -4500 V[12] |
| Source Temperature | 600 °C[12] |
| Curtain Gas (CUR) | 30 psi[12] |
| Nebulizer Gas (GS1) | 60 psi[12] |
| Heater Gas (GS2) | 60 psi[12] |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions for 2,4-D
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 2,4-D | 219.0 | 161.0 | 125.0 | Optimized for system |
| 2,4-D | 221.0 (isotope) | 163.0 (isotope) | - | Optimized for system |
Method Validation
The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recoveries), and precision (relative standard deviation, RSD).
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 2 - 250 ng/mL[2][12] |
| Correlation Coefficient (r²) | > 0.997[2][12] |
| Limit of Quantification (LOQ) | 10 ng/g[1][2][3][4][5] |
| Limit of Detection (LOD) | 3 ng/g (estimated as LOQ/3.3) |
| Accuracy & Precision | Spiking Level |
| 10 ng/g | |
| 100 ng/g | |
| 500 ng/g |
Recovery and RSD data are based on seven replicates.[1][2][3][4][5]
Results and Discussion
The described method provides excellent performance for the determination of 2,4-D in soybean and corn. The alkaline hydrolysis step is crucial for the accurate quantification of total 2,4-D residues. The subsequent acidified acetonitrile extraction and salting-out cleanup effectively remove matrix interferences. The use of a mixed-mode HPLC column allows for good retention and peak shape of the acidic analyte.[5] The LC-MS/MS detection in MRM mode ensures high selectivity and sensitivity.
The method was validated, and the results for linearity, LOQ, LOD, accuracy, and precision are well within the acceptable ranges for pesticide residue analysis. Mean recoveries for 2,4-D in both soybean and corn were between 86% and 107%, with RSDs below 10% at all spiking levels, demonstrating the accuracy and precision of the method.[1][2][3][4][5]
The LC-MS/MS method presented in this application note is a reliable and efficient procedure for the routine analysis of 2,4-D residues in soybean and corn. The inclusion of an alkaline hydrolysis step ensures the determination of the total 2,4-D content. The method is sensitive, accurate, and precise, making it a valuable tool for food safety monitoring and regulatory compliance.
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4-D analytical standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. This solution is stable for at least 6 months when stored at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Pipette 1 mL of the stock standard solution into a 100 mL volumetric flask and bring to volume with methanol.
-
Working Standard Solutions (e.g., 2, 5, 10, 50, 100, 250 ng/mL): Prepare a series of working standard solutions by appropriate dilution of the intermediate standard solution with the initial mobile phase composition.
2. Sample Preparation Protocol
-
Weigh 5.0 ± 0.1 g of homogenized soybean or corn sample into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of deionized water.
-
Add 300 µL of 5 N NaOH.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Add 300 µL of 5 N H₂SO₄.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Shake for 2 minutes.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.
-
Immediately cap and shake vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a clean tube.
-
Add 1 mL of deionized water and vortex to mix.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Diagrams
Caption: Experimental workflow for 2,4-D analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. benchchem.com [benchchem.com]
- 8. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metformin Hydrochloride
Topic: Synthesis of Metformin Hydrochloride from Dimethylamine Hydrochloride and Dicyandiamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metformin hydrochloride, an oral antihyperglycemic agent, is a cornerstone in the management of type 2 diabetes.[1] Its synthesis is a topic of significant interest in pharmaceutical chemistry. The most common and industrially practiced method involves the reaction of dimethylamine hydrochloride with dicyandiamide (also known as 2-cyanoguanidine).[2][3][4] This document provides detailed application notes and experimental protocols for various synthetic routes to metformin hydrochloride, summarizing key quantitative data and illustrating the reaction pathway and experimental workflows. It is important to note that the compound "2,4-DMA hydrochloride" as initially queried is not utilized in the synthesis of metformin; the correct reactant is dimethylamine hydrochloride.
Reaction Mechanism
The synthesis of metformin from dimethylamine hydrochloride and dicyandiamide is a nucleophilic addition reaction. The proposed mechanism involves the deprotonation of dimethylamine hydrochloride by dicyandiamide, which then allows the free dimethylamine to act as a nucleophile, attacking the electrophilic nitrile carbon of another dicyandiamide molecule. A subsequent proton transfer results in the formation of the metformin hydrochloride salt.[4]
References
2,4-DMA Hydrochloride: A Comprehensive Guide for Plant Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, is a widely utilized plant growth regulator in cell culture for the induction and proliferation of undifferentiated cells, known as callus.[1] Its dimethylamine (DMA) salt, 2,4-DMA hydrochloride, offers enhanced solubility and ease of use in preparing culture media. This document provides detailed application notes and protocols for the effective use of this compound in plant cell culture, catering to researchers in plant biotechnology, and professionals in drug development focused on secondary metabolite production.
At the cellular level, 2,4-D mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but it is more stable as it is not readily degraded by plant enzymes.[2] This stability ensures a sustained stimulus for cell division and expansion. The primary mechanism of action involves binding to auxin receptors, which triggers a signaling cascade leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes. This process ultimately results in uncontrolled cell division and the formation of callus.[3]
Data Summary: Efficacy of 2,4-D in Callus Induction
The optimal concentration of 2,4-D for callus induction is highly dependent on the plant species and the type of explant used. Below is a summary of effective concentrations from various studies.
| Plant Species | Explant Type | Optimal 2,4-D Concentration (mg/L) | Observed Effect |
| Oryza sativa (Rice) | Mature Seeds | 2.0 - 4.0 | High frequency of callus induction (up to 100%).[2] |
| Triticum aestivum (Wheat) | Mature Embryos | 2.0 | Optimal for callus induction and proliferation. |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 2.0 | Effective for callus induction. |
| Capsicum frutescens | Stem | 0.3 | Highest callus induction rate (67%).[4] |
| Clitoria ternatea (Butterfly Pea) | Cotyledon & Hypocotyl | 0.5 | 100% callus induction with friable morphology. |
| Piper retrofractum | Leaf | 1.0 (in combination with BAP) | Fastest callus induction (15 days). |
| Taxus brevifolia | Twig | 1.5 | Best for callus induction and growth. |
Table 1: Optimal 2,4-D Concentrations for Callus Induction in Various Plant Species.
| Plant Species | 2,4-D Concentration (mg/L) | Callus Fresh Weight (g) | Callus Dry Weight (g) |
| Oryza sativa cv. RD43 | 4.0 | ~0.35 | ~0.03 |
| Triticum aestivum | 2.0 | ~0.45 | ~0.04 |
| Capsicum frutescens | 0.5 | ~0.8 | ~0.06 |
| Piper retrofractum | 1.0 (with 2.0 mg/L BAP) | 0.0312 | 0.00592 |
Table 2: Effect of 2,4-D Concentration on Callus Biomass.
| Compound Class | Plant Species | 2,4-D Effect |
| Anthocyanins | Vitis vinifera (Grape) | Inhibitory at higher concentrations.[5][6] |
| Paclitaxel | Taxus spp. | Promotes callus growth for subsequent production. |
| Phenolics & Flavonoids | Garcinia brasiliensis | Presence of 2,4-D (with 2iP) increased total phenolics.[7] |
| Alkaloids | Catharanthus roseus | 1.5 mg/L 2,4-D (with kinetin) supported good callus growth for alkaloid production.[2] |
Table 3: Influence of 2,4-D on Secondary Metabolite Production.
Signaling Pathway of 2,4-D Action
2,4-D, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB F-box proteins, which act as auxin co-receptors. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes. When 2,4-D is present, it binds to the TIR1/AFB proteins, promoting their interaction with Aux/IAA repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of genes responsible for cell division and differentiation, ultimately leading to callus formation.
Figure 1: Simplified diagram of the 2,4-D signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage bottles or tubes
Procedure:
-
Accurately weigh 100 mg of this compound powder in a sterile weighing boat.
-
Transfer the powder to a sterile 100 mL volumetric flask.
-
Add approximately 80 mL of sterile distilled water to the flask.
-
Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. This compound is readily soluble in water.
-
Once dissolved, bring the final volume to 100 mL with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the compound name, concentration (1 mg/mL), and date of preparation.
-
Store the stock solution at 2-8°C. The solution is stable for several months.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Safe Handling and Disposal of Dimethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and disposal of Dimethylamine Hydrochloride (CAS No. 506-59-2). It is intended as a supplement to, and not a substitute for, a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer, as well as all applicable local, state, and federal regulations. Different suppliers may provide slightly different information; for instance, one Safety Data Sheet for 2,4-DMA (hydrochloride) (CAS 33189-36-5) indicates the substance is not classified according to the Globally Harmonized System (GHS), while others for Dimethylamine hydrochloride (CAS 506-59-2) classify it as harmful if swallowed and an irritant.[1][2] Always refer to the specific SDS for the product you are using.
Hazard Identification and Summary
Dimethylamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It is also considered toxic to aquatic life.[1] This compound is a hygroscopic, off-white powder solid with no discernible odor.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H401: Toxic to aquatic life.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 506-59-2 | [1] |
| Molecular Formula | C₂H₇N·HCl | N/A |
| Molecular Weight | 81.54 g/mol | N/A |
| Physical State | Powder Solid | [2] |
| Appearance | Off-white | [2] |
| Odor | Odorless | [2] |
| Melting Point | 170-173 °C (338-343 °F) | [1] |
| Water Solubility | 3000 g/L (at 20°C) | [2] |
| Decomposition Temperature | > 170°C | [2] |
| Log Pow (n-octanol/water) | -3.28 | [1] |
Occupational Exposure Limits for the related compound, Dimethylamine (anhydrous):
| Jurisdiction | TWA | STEL |
|---|---|---|
| ACGIH | 5 ppm | 15 ppm |
| OSHA | 10 ppm (18 mg/m³) | N/A |
Safe Handling Protocols
Engineering Controls
-
Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[4][5]
-
Use a fume hood or other local exhaust ventilation to keep airborne concentrations low, especially when handling the powder form, to minimize dust generation and accumulation.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield may also be necessary.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] An apron may be worn when mixing or loading.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated and ventilation is inadequate, follow OSHA respirator regulations in 29 CFR 1910.134.[5]
General Hygiene Practices
-
Wash hands and face thoroughly after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Remove contaminated clothing immediately and wash it before reuse.[1][4]
-
Apply preventive skin protection.[1]
Emergency Procedures
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[1] Rinse mouth.[1] Immediately make the victim drink water (two glasses at most).[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person to fresh air.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]
-
Specific Hazards: The material is combustible.[1] In the event of a fire, hazardous combustion gases or vapors may be produced, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[6]
Accidental Release and Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]
-
Avoid Dust Generation: Avoid the generation of dust.[1] If necessary, moisten the spilled material with water to reduce airborne dust.[5]
-
Personal Protection: Wear the appropriate PPE as described in section 3.2.
-
Containment and Cleanup:
-
Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[1] Spills may need to be reported to the National Response Center (800-424-8802) and state/local agencies.[4]
Disposal Protocol
-
Waste Characterization: Waste material must be disposed of in accordance with national and local regulations.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]
-
Container Disposal: Do not mix with other waste. Leave chemicals in their original containers.[1] Handle uncleaned containers as you would the product itself.[1]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] If label instructions for disposal are not available, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA regional office for guidance.[4]
Visualized Workflows
Caption: Safe handling workflow for Dimethylamine Hydrochloride.
Caption: Disposal decision tree for Dimethylamine Hydrochloride waste.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-D Dimethylamine Salt
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor yield or other issues during the synthesis of 2,4-D Dimethylamine Salt (2,4-DMA). The content is structured to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-D Dimethylamine Salt (2,4-DMA) and how is it synthesized?
A1: 2,4-D Dimethylamine Salt is an organic compound formed from the acid-base reaction between 2,4-Dichlorophenoxyacetic acid (2,4-D) and dimethylamine. It is widely used as a systemic herbicide.[1][2] The synthesis is a straightforward neutralization reaction. The term "2,4-DMA hydrochloride" is generally a misnomer for this compound; the product is the dimethylamine salt of a carboxylic acid, not a hydrochloride salt.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis typically stem from a few key areas:
-
Starting Material Quality: The purity of both the 2,4-Dichlorophenoxyacetic acid and the dimethylamine solution is critical. Impurities can interfere with the reaction or complicate purification.[3][4]
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to an incomplete reaction, leaving unreacted starting material.
-
Product Loss During Workup: The high water solubility of 2,4-DMA can lead to significant losses during isolation and purification if the procedure is not optimized.[1]
-
Improper pH Control: Failure to reach the correct pH endpoint can result in an incomplete reaction or the presence of excess, unreacted starting materials.
Q3: The final product is discolored or an oily substance instead of a solid. What happened?
A3: An off-spec physical appearance is usually due to impurities. This can be caused by impure starting materials, particularly in the 2,4-D, or degradation of the product if excessive heat is used during the reaction or solvent removal. The presence of unreacted starting materials due to incorrect stoichiometry can also result in an oily or impure solid.
Q4: How important is the quality of the starting materials?
A4: The quality of starting materials is paramount. Regulatory bodies emphasize that starting materials should be well-characterized substances with defined chemical properties and structures.[4][5][6] Impurities present in the starting materials can carry through to the final product, affecting its purity, yield, and safety profile.[4][7] It is crucial to use high-purity 2,4-D and a dimethylamine solution of known concentration.
Q5: What are the key parameters to control during the reaction?
A5: The most critical parameters to control are:
-
Temperature: The reaction is exothermic. Temperature should be controlled to prevent potential side reactions or degradation, even in a simple acid-base reaction.
-
pH: The reaction should be monitored to ensure complete neutralization, typically targeting a near-neutral pH to maximize salt formation.
-
Stoichiometry: A slight excess of the amine base is sometimes used to ensure the complete conversion of the carboxylic acid.
Troubleshooting Guide
Problem: Consistently Low Product Yield
Symptoms:
-
The isolated weight of the 2,4-DMA salt is significantly lower than the theoretical calculation.
-
Analysis of the mother liquor shows a high concentration of the product.
| Possible Cause | Recommended Solution | Verification Method |
| Impure Starting Materials | Ensure the purity of 2,4-Dichlorophenoxyacetic acid is ≥98%. Use a dimethylamine solution with a precisely known concentration (e.g., 40% in water). Impurities can lower the amount of active reactant available.[3] | Review the Certificate of Analysis (CoA) for starting materials. If necessary, perform a titration to confirm the concentration of the dimethylamine solution and the purity of the 2,4-D. |
| Incorrect Stoichiometry | Accurately weigh the 2,4-D and measure the volume/weight of the dimethylamine solution. A slight molar excess (1.05 to 1.10 equivalents) of dimethylamine can be used to drive the reaction to completion.[8] | Double-check all calculations for molar equivalents. Use calibrated balances and glassware. |
| Incomplete Reaction | Monitor the reaction mixture's pH. Slowly add the dimethylamine solution to the 2,4-D solution/suspension with vigorous stirring. Allow sufficient reaction time (e.g., 1-2 hours) after the final addition to ensure completion. | Use a calibrated pH meter. The pH should stabilize near neutral (pH 7-8) upon reaction completion.[8] |
| Product Loss During Isolation | 2,4-DMA is highly soluble in water. Avoid using excessive water as a solvent. Isolation is typically achieved by evaporation of the solvent. If precipitating from a mixed-solvent system, ensure the anti-solvent is added slowly and the mixture is sufficiently cooled to minimize solubility. | Analyze a sample of the mother liquor post-filtration via HPLC or another suitable method to quantify product loss. |
Problem: Final Product is Impure (Discolored, Oily, Low Melting Point)
Symptoms:
-
The product is yellow, brown, or black.
-
The product is a viscous oil or a sticky solid at room temperature.
-
The melting point is broad or significantly lower than expected.
| Possible Cause | Recommended Solution | Verification Method |
| Impurities in 2,4-D | Use a higher grade of 2,4-Dichlorophenoxyacetic acid. If necessary, recrystallize the starting material before use. Colored impurities in the acid will result in a colored salt. | Analyze the 2,4-D starting material by HPLC or GC to identify and quantify impurities. |
| Thermal Degradation | Control the reaction temperature, especially during the addition of dimethylamine, which is an exothermic process. Use a water bath for cooling if needed. During solvent removal, use reduced pressure (rotary evaporator) at a moderate temperature (e.g., 40-50°C) instead of high heat. | Perform a stability study on a small sample of the product by heating it to the temperatures used in your process and observing for color change or degradation. |
| Excess Reactants in Product | Ensure the stoichiometry is correct and the reaction goes to completion. An excess of unreacted 2,4-D (an acid) or dimethylamine (a base) can contaminate the final product. | Check the pH of a solution of the final product. It should be near neutral. Use techniques like NMR or HPLC to check for the presence of starting materials. |
Key Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of 2,4-D Dimethylamine Salt
-
Reactant Preparation:
-
In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-Dichlorophenoxyacetic acid (1.0 eq).
-
Add a minimal amount of water (or a water/isopropanol mixture) to create a stirrable slurry.
-
-
Reaction:
-
Slowly add a 40% aqueous solution of dimethylamine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes.
-
Monitor the temperature of the reaction mixture, using a water bath to maintain it below 40°C.
-
As the dimethylamine is added, the 2,4-D will dissolve as its salt is formed.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Check the pH of the solution to ensure it is in the range of 7-8, confirming the neutralization is complete.[8]
-
-
Isolation:
-
Filter the resulting solution to remove any insoluble impurities.
-
Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature of 40-50°C.
-
-
Drying:
Protocol 2: Quality Control via Titration of 2,4-D Starting Material
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the 2,4-D starting material and dissolve it in 50 mL of a neutralized solvent (e.g., 1:1 ethanol/water).
-
Titration Setup: Use a calibrated burette filled with a standardized 0.1 M sodium hydroxide (NaOH) solution. Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titration: Titrate the 2,4-D solution with the NaOH solution until the endpoint is reached (a persistent pink color).
-
Calculation: Calculate the purity of the 2,4-D using the volume of NaOH titrant, its molarity, and the initial mass of the 2,4-D sample.
Visual Guides
Caption: Troubleshooting workflow for diagnosing and resolving low yield.
References
- 1. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Dimethylamine hydrochloride | 506-59-2 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chinaamines.com [chinaamines.com]
Technical Support Center: Optimizing HPLC Separation for 2,4-DMA Hydrochloride and its Metabolites
Welcome to the technical support center for the analysis of 2,4-Dichlorophenoxyacetic acid dimethylamine salt (2,4-DMA hydrochloride) and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing High-Performance Liquid Chromatography (HPLC) separations. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the dimethylamine salt of 2,4-Dichlorophenoxyacetic acid (2,4-D). 2,4-D is a widely used systemic herbicide for controlling broadleaf weeds.[1] The analysis of this compound and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), is crucial for environmental monitoring, agricultural product safety assessment, and toxicological studies.[2][3]
Q2: What are the primary compounds I should be trying to separate in my HPLC method?
A2: Your primary targets for separation will be the active ingredient, 2,4-Dichlorophenoxyacetic acid (which is formed when the 2,4-DMA salt dissolves in solution), and its main degradation product and metabolite, 2,4-dichlorophenol (2,4-DCP). In animal studies, metabolism of 2,4-D is often minimal, with the parent compound being excreted largely unchanged or as a conjugate.[3] In bacteria and some environmental conditions, 2,4-D is degraded to 2,4-DCP.[2]
Q3: What is the best type of HPLC column to start with for this separation?
A3: A reversed-phase C18 column is the most common and effective choice for separating 2,4-D and its metabolites.[4][5] These compounds are moderately non-polar, and a C18 stationary phase provides excellent hydrophobic retention and separation. For analytes that are more polar, a C8 or a polar-endcapped C18 column could be considered.[6]
Q4: What are the recommended starting mobile phase conditions?
A4: A gradient elution using a mixture of acidified water and an organic solvent is the recommended starting point. A typical mobile phase consists of Solvent A: Water with 0.1% formic acid or acetic acid, and Solvent B: Acetonitrile with 0.1% formic or acetic acid.[4][7] An initial broad gradient (e.g., 20% to 95% Solvent B) will help in determining the elution times of the parent compound and its metabolites.[8] The acid is crucial for ensuring that 2,4-D (a carboxylic acid) is in its neutral, non-ionized form, which promotes better retention and peak shape on a reversed-phase column.[6]
Q5: What UV wavelength should I use for detection?
A5: 2,4-D and its metabolites have a strong UV absorbance. A detection wavelength in the range of 230 nm to 285 nm is generally effective.[4][7][9] A wavelength of 230 nm often provides a good response for both 2,4-D and 2,4-DCP.[7] It is recommended to determine the optimal wavelength by scanning the UV spectrum of your standards.
HPLC Method Optimization & Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Mobile Phase Too Strong: Analytes are eluting too quickly near the solvent front. | - Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient. - Switch to a weaker organic solvent (e.g., from acetonitrile to methanol). |
| 2. Gradient is Too Steep: Not enough time to separate compounds with similar retention. | - Make the gradient shallower (i.e., increase the gradient time or decrease the % change in organic solvent per minute).[8] | |
| 3. Inappropriate Mobile Phase pH: 2,4-D is ionized, reducing retention. | - Ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to a pH at least 2 units below the pKa of 2,4-D (~2.7) to suppress ionization.[6] | |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic analytes interacting with acidic silanol groups on the silica-based column packing. | - Use a high-purity, end-capped C18 column to minimize exposed silanols. - Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) to suppress silanol ionization.[10] |
| 2. Column Overload: Injecting too much sample mass onto the column. | - Dilute the sample or reduce the injection volume.[11] | |
| 3. Column Contamination/Void: Buildup of matrix components or a void at the column inlet. | - Use a guard column to protect the analytical column.[12] - Flush the column with a strong solvent. If the problem persists, the column may need replacement. | |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not returned to the initial mobile phase conditions between injections. | - Increase the column equilibration time between runs. A flush of 10-20 column volumes is a good rule of thumb.[8] |
| 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile organic solvent. | - Prepare mobile phases fresh daily and keep them covered.[13] - Ensure proper degassing (e.g., sonication or helium sparging).[13] - If using a pump mixer, ensure it is functioning correctly. Premixing solvents manually can confirm if the pump is the issue.[12] | |
| 3. Fluctuating Column Temperature: Temperature affects mobile phase viscosity and retention. | - Use a column oven to maintain a stable temperature (e.g., 30-40 °C).[8] | |
| High Backpressure | 1. System Blockage: Particulates from the sample or mobile phase clogging a frit, filter, or the column inlet. | - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[14] - Filter mobile phases.[13] - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. - Replace the in-line filter or guard column. |
| 2. Buffer Precipitation: Buffer salts precipitating in the presence of high organic solvent concentrations. | - Ensure the selected buffer is soluble in the entire mobile phase gradient range. - Flush the system with water before switching to high organic concentrations if using buffers. |
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting parameters for the HPLC analysis of 2,4-D, compiled from various established methods.
Table 1: Recommended HPLC Columns and Conditions
| Parameter | Recommendation | Rationale |
| Column Type | Reversed-Phase C18 | Good retention for moderately non-polar compounds like 2,4-D and 2,4-DCP.[4] |
| Particle Size | 3 µm or 5 µm | 5 µm is robust for routine analysis. 3 µm offers higher efficiency and resolution.[15] |
| Column Dimensions | 4.6 mm x 150 mm or 4.6 mm x 250 mm | A 150 mm length is a good starting point for method development.[15] |
| Column Temperature | 30 - 40 °C | Improves peak shape and ensures reproducible retention times by controlling mobile phase viscosity.[4][8] |
Table 2: Example Mobile Phase and Gradient Conditions
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Injection Volume | 10 - 20 µL |
| Detector Wavelength | 230 nm or 283 nm |
| Example Gradient | 0-2 min: 20% B; 2-15 min: 20-95% B; 15-17 min: 95% B; 17-18 min: 95-20% B; 18-25 min: 20% B |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol details the preparation of a 1000 µg/mL stock solution and subsequent working standards for 2,4-D.
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D) analytical standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated pipettes
-
Analytical balance
-
Ultrasonic bath
-
0.22 µm syringe filters
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2,4-D analytical standard.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of acetonitrile to dissolve the standard. Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[14]
-
Allow the solution to return to room temperature, then dilute to the 10 mL mark with acetonitrile. Mix thoroughly. This is your stock solution.
-
-
Intermediate Standard (10 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Working Standards (e.g., 0.1 - 5.0 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the 10 µg/mL intermediate standard with your initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Filtration and Storage:
-
Filter all working standards through a 0.22 µm syringe filter before placing them in autosampler vials.[14]
-
Store stock solutions in a refrigerator at 4°C. Prepare fresh working standards daily.
-
Protocol 2: Sample Preparation - Extraction from Water
This protocol describes a liquid-liquid extraction (LLE) method for isolating 2,4-D from water samples.
Materials:
-
Water sample
-
Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Acidification: Measure 100 mL of the water sample and transfer it to a separatory funnel. Adjust the pH of the sample to approximately 2-3 with HCl. This converts the 2,4-D salt to its less water-soluble acidic form.[9]
-
Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Stopper and shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate.[9]
-
Collect Organic Layer: Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of ethyl acetate. Combine all three organic extracts.
-
Drying: Dry the combined ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase. Vortex to dissolve, and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Visualizations
The following diagrams illustrate key processes relevant to the analysis and action of 2,4-D.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. deswater.com [deswater.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajol.info [ajol.info]
- 10. hplc.eu [hplc.eu]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
Technical Support Center: Enhancing the Aqueous Solubility of 2,4-DMA Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,4-DMA hydrochloride.
Troubleshooting Guide: Improving Solubility of this compound
Researchers may face difficulties dissolving this compound in aqueous solutions. The following guide provides a systematic approach to troubleshoot and enhance its solubility.
Initial Assessment:
-
Confirm the Compound: Verify that the compound is the dimethylammonium salt of 2,4-Dichlorophenoxyacetic acid, commonly referred to as 2,4-D-DMA. This is a selective phenoxy herbicide.[1][2][3]
-
Visual Inspection: Observe the solution. Are there visible particles that do not dissolve? Is the solution cloudy? This can indicate that the solubility limit has been reached.
Troubleshooting Steps:
| Issue | Recommended Action | Experimental Protocol |
| Poor initial solubility in water | Adjusting the pH of the solution can significantly impact the solubility of amine salts. | Protocol 1: pH Adjustment |
| Employing a co-solvent can increase the solubility of lipophilic compounds. | Protocol 2: Co-solvent Addition | |
| Precipitation occurs over time | The solution may be supersaturated or unstable. | Review the preparation method and consider using a buffer to maintain the optimal pH. |
| Temperature fluctuations can affect solubility. | Store the solution at a constant and appropriate temperature. | |
| Inconsistent solubility between batches | The purity and form of the this compound may vary. | Ensure consistent quality of the starting material. |
| The preparation method is not standardized. | Follow a detailed and consistent experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or 2,4-D-dimethylammonium, is the dimethylamine salt of 2,4-dichlorophenoxyacetic acid.[2][3] It is a widely used herbicide.[1][4] For any compound to be effective in a biological system, it must first be in a dissolved state to be absorbed and transported to its site of action.[5][6] Therefore, achieving adequate aqueous solubility is a critical factor in formulation development and experimental design.
Q2: What are the general principles for improving the solubility of amine hydrochlorides?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds, including amine hydrochlorides. These methods can be broadly categorized as physical and chemical modifications.[5] Key strategies include:
-
pH Adjustment: Modifying the pH of the aqueous solution is a common and effective method.[5][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.[7]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the compound.[7][8]
-
Solid Dispersions: Dispersing the compound in a carrier can enhance its dissolution rate.[6]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of amine salts like this compound is highly dependent on the pH of the solution. As an amine salt, it is formed from a weak base (dimethylamine) and a strong acid (hydrochloric acid). The pH of a 5% solution of dimethylamine hydrochloride is typically between 5 and 6.[9] In aqueous solutions, it can dissociate.[2] Maintaining an appropriate pH is crucial to keep the compound in its more soluble ionized form.
Q4: Can temperature be used to improve the solubility of this compound?
A4: In general, the solubility of most solid compounds in a liquid solvent increases with temperature. Therefore, gentle heating of the solution can help to dissolve more this compound. However, it is essential to be aware that high temperatures might lead to the degradation of the compound. It is also important to note that upon cooling, the compound may precipitate out of the solution if the saturation point is exceeded at the lower temperature.
Q5: Are there any safety precautions to consider when handling this compound and solvents?
A5: Yes, proper safety precautions are essential. This compound may cause skin and eye irritation.[10] When handling this compound and any solvents, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: pH Adjustment to Enhance Solubility
This protocol describes how to determine the optimal pH for dissolving this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Beakers or flasks
Procedure:
-
Prepare a slurry of this compound in deionized water at a concentration slightly above its expected solubility.
-
Place the slurry on a stir plate and begin stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the slurry.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH. Monitor the dissolution of the solid.
-
Record the pH at which the compound completely dissolves.
-
It is advisable to test a range of pH values to identify the optimal pH for both solubility and stability.
Protocol 2: Using Co-solvents to Improve Solubility
This protocol outlines the steps to enhance the solubility of this compound using a water-miscible co-solvent.
Materials:
-
This compound
-
Deionized water
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Select a water-miscible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
To each co-solvent solution, add an excess of this compound.
-
Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, filter the solutions to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal ratio.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: The effect of pH on the solubility of an amine hydrochloride salt.
References
- 1. 2,4-D-dimethylammonium [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-D Dimethylamine Salt (DMA) Research Herbicide [benchchem.com]
- 4. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 10. chinaamines.com [chinaamines.com]
Technical Support Center: Storage and Stability of 2,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of 2,4-DMA hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
A1: this compound is the dimethylamine salt of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. For research and development purposes, maintaining the purity and stability of the solid compound is crucial. Degradation can lead to a decrease in the active ingredient concentration, the formation of impurities, and potentially altered biological activity, all of which can compromise experimental results and the quality of formulated products.
Q2: What are the primary factors that can cause the degradation of solid this compound during storage?
A2: The main environmental factors that can affect the stability of solid this compound are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Humidity: this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis and physical changes in the solid.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Incompatible Materials: Contact with strong oxidizing agents can cause chemical decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Specifically:
-
Temperature: Store in a temperature-controlled environment, ideally between 15°C and 25°C. Avoid excessive heat.
-
Humidity: Protect from moisture by using desiccants in storage containers and ensuring the container is well-sealed.
-
Light: Store in an opaque or amber-colored container to protect from light.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: What is the expected shelf-life of this compound?
A4: When stored under recommended conditions, commercial formulations of 2,4-D amine herbicides have a shelf life of 3 to 5 years.[1][2] For the pure, solid compound used in research, the shelf-life is dependent on the strict adherence to optimal storage conditions. Regular purity checks are recommended for long-term stored materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Caking or clumping of the solid material. | Absorption of moisture due to improper sealing or high humidity storage. | - Transfer the material to a dry, airtight container with a fresh desiccant.- If possible, gently break up the clumps in a low-humidity environment (e.g., a glove box).- Re-evaluate storage conditions to ensure they are sufficiently dry. |
| Discoloration of the solid (e.g., yellowing). | - Exposure to light (photodegradation).- Reaction with impurities or contaminants.- Thermal degradation. | - Store in a light-protecting (amber or opaque) container.- Ensure the purity of the initial material and the cleanliness of storage containers.- Verify that the storage temperature has not exceeded recommended limits. |
| Decreased potency or unexpected experimental results. | - Degradation of the active compound.- Presence of impurities affecting the assay. | - Perform a purity analysis (e.g., by HPLC) to determine the current concentration of this compound.- Identify and quantify any degradation products.- If significant degradation has occurred, use a fresh batch of the compound for future experiments. |
| Inconsistent solubility. | - Presence of insoluble degradation products.- Physical changes in the solid due to moisture absorption. | - Filter the solution to remove any insoluble material before use.- Analyze the insoluble portion to identify its nature.- Ensure the material is stored under dry conditions. |
Data on 2,4-D Degradation
While specific quantitative data for the degradation of solid this compound under controlled storage conditions is limited in publicly available literature, the following table summarizes the degradation of 2,4-D (the active acid form) in different environmental matrices, which can provide some insight into its general stability.
| Matrix | Condition | Half-life | Reference |
| Aerobic Mineral Soil | - | 6.2 days | [3][4] |
| Aerobic Aquatic Environment | - | 15 days | [3] |
| Anaerobic Aquatic Environment | - | 41 to 333 days | [3] |
Experimental Protocols
Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid), gradient elution
-
This compound reference standard
-
HPLC grade solvents
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile (linear gradient)
-
15-20 min: 70% Acetonitrile
-
20-25 min: 70% to 30% Acetonitrile (linear gradient)
-
25-30 min: 30% Acetonitrile (equilibration)
-
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of this compound is used for quantification.
-
Degradation products will appear as separate peaks, and their retention times and peak areas can be recorded.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation (Solid State):
-
Place the solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase for HPLC analysis.
5. Photodegradation (Solid State):
-
Expose the solid this compound to a UV lamp (254 nm) for 48 hours.
-
Dissolve the exposed solid in the mobile phase for HPLC analysis.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2,4-DMA Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,4-DMA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] For a polar and basic compound like this compound, these effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2] This phenomenon significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[3] In biological matrices such as plasma, phospholipids are a primary cause of these interferences.
Q2: How can I identify if my this compound analysis is suffering from matrix effects?
A2: There are two main approaches to determine the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mobile phase after the analytical column. A blank matrix extract is then injected. A stable baseline signal will be observed until matrix components that cause ion suppression or enhancement elute, resulting in a dip or rise in the signal.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix with the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a "matrix factor" (MF). An MF of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[3]
Q3: What are the most common sources of matrix effects for a small polar amine like this compound in biological samples?
A3: Common sources of matrix effects for polar amines include:
-
Phospholipids: Abundant in plasma and other biological membranes, these are notoriously problematic.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Small molecules from the biological matrix that co-elute with this compound can compete for ionization.
Q4: How can a Stable Isotope-Labeled (SIL) Internal Standard help mitigate matrix effects?
A4: A SIL internal standard is considered the gold standard for compensating for matrix effects. A SIL internal standard of this compound would have one or more atoms replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). Because it is chemically and physically almost identical to the analyte, it will experience very similar extraction recovery and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized. For this strategy to be effective, the SIL-IS must co-elute with the analyte.
Q5: When is derivatization a useful strategy for analyzing this compound?
A5: Derivatization can be beneficial in the following scenarios:
-
Poor Chromatographic Retention: As a polar compound, this compound may exhibit poor retention on traditional reversed-phase columns. Derivatization can increase its hydrophobicity, thereby improving retention and separating it from early-eluting matrix components.
-
Significant Matrix Effects: By changing the chemical structure, derivatization can shift the retention time of this compound away from co-eluting interferences.[4]
-
Low Sensitivity: Certain derivatizing agents can enhance the ionization efficiency of the analyte, leading to improved sensitivity.[4]
Troubleshooting Guide
Issue 1: Poor peak shape and low signal intensity for this compound.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of your analyte.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression.
-
Optimize Chromatography: If suppression is observed, adjust the chromatographic method to move the elution of this compound to a cleaner region of the chromatogram. Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds.[5]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE), particularly with a mixed-mode or phospholipid removal sorbent, is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[6][7]
-
Issue 2: Inconsistent and irreproducible quantification of this compound across different samples.
-
Possible Cause: Variable matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Use Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Evaluate Sample Preparation: Ensure your sample preparation method is robust and reproducible. Inconsistent sample cleanup can lead to variable matrix effects.
-
Issue 3: High background noise and signal suppression across the entire chromatogram.
-
Possible Cause: Contamination of the LC-MS system or a highly "dirty" sample matrix that is not being adequately cleaned.
-
Troubleshooting Steps:
-
Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
-
Optimize Sample Preparation: Focus on techniques that provide the cleanest extracts. Mixed-mode SPE is particularly effective at removing a wide range of interferences.[8]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[2]
-
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects for compounds with properties similar to this compound.
Table 1: Comparison of Analyte Recovery for Basic Compounds Using Different SPE Protocols.
| Analyte | Average Recovery (%) using Generic Mixed-Mode SPE Protocol |
| Acebutolol | 91.4 |
| Amitriptyline | 97.0 |
| Amphetamine | 100 |
| Atenolol | 98.3 |
| Desipramine | 105.4 |
| Ephedrine | 99.7 |
| Metoprolol | 93.2 |
| Propranolol | 98.7 |
Data adapted from a study on the extraction of pharmaceutical compounds from biological fluids.[9]
Table 2: Comparison of Sample Preparation Techniques for Recovery of Propranolol (a basic drug) from Rat Plasma.
| Sample Preparation Method | Analyte Recovery (%) |
| Protein Precipitation (PPT) | Low |
| Solid-Phase Extraction (SPE - generic polymeric) | Moderate |
| HybridSPE®-Phospholipid | High |
Data summarized from a comparative study on the reduction of matrix interference.[6]
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Basic Compounds
This protocol is suitable for the extraction of basic compounds like this compound from biological fluids such as plasma or urine.[8]
-
Sample Pre-treatment: Dilute 1 mL of the sample (e.g., plasma, urine) with 1 mL of 50 mM ammonium acetate (pH 6).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the SPE cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Basic Compounds
HILIC is an effective chromatographic technique for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography.[5]
-
Column: TSKgel Amide-80 (or similar amide-based HILIC column)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (e.g., to 50% B) over the course of the run.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Detection: ESI-MS/MS in positive ion mode.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Optimizing Derivatization of 2,4-DMA Hydrochloride
Disclaimer: The following guide has been developed based on information for the derivatization of Dimethylamine (DMA) . The user's query for "2,4-DMA hydrochloride" is ambiguous. If "2,4-DMA" refers to a different specific compound, such as 2,4-Dimethylaniline, the optimal derivatization conditions may vary.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Dimethylamine (DMA) hydrochloride for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for DMA analysis by GC-MS and LC-MS?
A1: The choice of derivatization reagent depends on the analytical technique and the specific requirements of the assay.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylating agents are commonly used to increase the volatility and thermal stability of DMA. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a popular choice.[1] N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is another effective reagent that creates methyl esters.[2][3]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC: Reagents that introduce a chromophore or a readily ionizable group are preferred. Common choices include:
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, enhancing detection by fluorescence or mass spectrometry.[4][5]
-
4-chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent used for the analysis of primary and secondary amines.[6][7]
-
Benzoyl Chloride: Used to create benzoyl derivatives, which can be analyzed by LC-MS.[8][9]
-
2,4-Dinitrophenylhydrazine (DNPH): While primarily used for carbonyl compounds, it can be adapted for amine analysis under certain conditions.[4][10][11]
-
Q2: What are the critical parameters to optimize for a successful derivatization reaction?
A2: Several factors influence the efficiency and reproducibility of the derivatization reaction. Key parameters to optimize include:
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate and yield.[2][6] However, excessively high temperatures may lead to sample degradation.[2] Typical starting temperatures range from 60-100°C.[2]
-
Reaction Time: The optimal reaction time can vary from minutes to hours depending on the analyte and reagent.[2] It is crucial to ensure the reaction goes to completion for accurate quantification.
-
pH of the Reaction Mixture: The pH plays a critical role, especially for derivatization in aqueous solutions. For many reagents that target amines, a basic pH is required to ensure the amine is in its neutral, more reactive form.[6] For example, a pH of 11.0 was found to be optimal for the derivatization of DMA and DEA with NBD-Cl.[6]
-
Reagent Concentration: An excess of the derivatization reagent is generally recommended to drive the reaction to completion.[2] A molar ratio of at least 2:1 of the derivatizing agent to the active hydrogen in the analyte is a good starting point.[2]
Troubleshooting Guides
Issue 1: Incomplete Derivatization (Low or No Product Peak)
Symptoms:
-
Very small or no peak corresponding to the derivatized analyte.
-
Presence of a large peak for the underivatized analyte.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Reagent Quality | Ensure the derivatization reagent is fresh and has been stored under the recommended conditions (e.g., anhydrous conditions for silylating agents).[2] |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature, time, and reagent concentration.[2][12] Start with the conditions recommended in the literature and adjust as needed. |
| Incorrect pH | For reactions in aqueous media, verify and adjust the pH of the reaction mixture to ensure the analyte is in its most reactive form.[6] |
| Presence of Water/Moisture | For moisture-sensitive reagents like silylating agents, ensure all glassware is dry and use anhydrous solvents. |
| Sample Matrix Interference | Components in the sample matrix may interfere with the derivatization reaction. Consider a sample clean-up step, such as solid-phase extraction (SPE), prior to derivatization.[6][8] |
Issue 2: Poor Reproducibility in Quantitative Analysis
Symptoms:
-
High variability in peak areas or calculated concentrations across replicate injections or different batches.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Protocol Execution | Standardize every step of the derivatization protocol, including reagent volumes, reaction time, and temperature.[2] The use of automated systems can improve reproducibility. |
| Sample Evaporation | Ensure reaction vials are tightly sealed, especially when heating.[6] |
| Instability of Derivatives | Some derivatives may be unstable over time. Analyze the samples as soon as possible after derivatization or perform a stability study to determine the window for analysis.[8] |
| Inconsistent Sample Handling | Ensure consistent sample collection, storage, and preparation procedures. |
Issue 3: Peak Tailing or Fronting in Chromatography
Symptoms:
-
Asymmetric chromatographic peaks, which can affect integration and quantification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Derivatization | Exposed polar functional groups on underivatized analyte can interact with the GC or LC system, leading to peak tailing.[2] Re-optimize derivatization conditions. |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and replace it regularly.[2] If the column is contaminated, trimming a small portion from the front might help. |
| Column Overload | Injecting too much sample can cause peak fronting.[2] Try diluting the sample. |
| Inappropriate Injection Temperature (GC) | A temperature that is too low can cause inefficient volatilization and peak tailing, while a temperature that is too high can lead to thermal degradation.[2] |
Experimental Protocols
General Protocol for Derivatization with BSTFA for GC-MS Analysis
This is a generalized protocol and may require optimization for specific applications.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing DMA hydrochloride into a clean, dry GC vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample to dissolve it.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1] Heat the vial at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 15-60 minutes).[2]
-
Analysis: After cooling to room temperature, inject an appropriate volume of the derivatized sample into the GC-MS system.
General Protocol for Derivatization with NBD-Cl for HPLC-FLD/MS Analysis
This is a generalized protocol and may require optimization for specific applications.
-
Buffer Preparation: Prepare a borate buffer (e.g., 20 mM) and adjust the pH to 11.0 with a concentrated NaOH solution.[7]
-
Reagent Solution: Prepare a solution of NBD-Cl in a suitable organic solvent like methanol.[7]
-
Derivatization: In a reaction vial, mix the sample solution with the borate buffer and the NBD-Cl solution.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) with stirring.[6]
-
Termination: After the reaction is complete, cool the sample rapidly (e.g., in an ice bath or freezer for 1 minute) to terminate the reaction.[6]
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system.
Data Presentation
Table 1: Optimized Derivatization Conditions for DMA with NBD-Cl[6]
| Parameter | Optimal Condition |
| Derivatization Reagent | 4-chloro-7-nitrobenzofurazane (NBD-Cl) |
| pH | 11.0 |
| Temperature | 70 °C |
| Reaction Time | 30 minutes |
| Reagent Concentration | High concentrations yielded larger peak areas, but co-eluting peaks were observed in the blank. Optimization is needed. |
Table 2: General GC-MS Derivatization Conditions with DMF-DMA[2]
| Parameter | Recommended Starting Condition |
| Derivatization Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Temperature | 60-100 °C |
| Reaction Time | 15-60 minutes |
| Reagent Concentration | Molar ratio of at least 2:1 (reagent to active hydrogen) |
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: A logical troubleshooting guide for common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. ddtjournal.com [ddtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. iomcworld.com [iomcworld.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with 2,4-DMA Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2,4-DMA hydrochloride in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments, leading to inconsistent results.
Q1: My IC50 values for this compound are highly variable between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from several factors. Key areas to investigate include:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered sensitivity to compounds. It is crucial to use cells within a consistent and low passage number range.
-
Cell Confluency: The density of cells at the time of treatment can significantly impact their response. Ensure that cells are in the exponential growth phase and at a consistent confluency for every experiment.
-
Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.
-
-
Compound Preparation and Handling:
-
Stock Solution Stability: this compound is hygroscopic. Improper storage can lead to degradation. Store it in a cool, dry, and well-ventilated place, protected from moisture. It is recommended to prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Solubility and Precipitation: While this compound is soluble in water and ethanol, high concentrations in culture media may lead to precipitation, especially with temperature changes or interactions with media components. Visually inspect your treatment media for any precipitates before adding it to the cells. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a different solvent if compatible with your assay.
-
pH of Media: The stability of this compound can be pH-dependent. Ensure the pH of your culture medium is stable and consistent across experiments, as shifts in pH can affect the compound's ionization state and activity.
-
-
Assay Protocol and Execution:
-
Inconsistent Incubation Times: Variations in the duration of cell seeding, compound treatment, or reagent incubation can lead to significant differences in results. Strictly adhere to a standardized protocol.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant variability. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Q2: I am observing a weak or no dose-response with this compound in my cytotoxicity assay. What should I check?
A lack of a clear dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect. It is advisable to perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar or even millimolar) to identify the effective concentration range for your specific cell line. One study on Chinese Hamster Ovary (CHO) cells showed genotoxic effects in the range of 2.0-10.0 µg/mL.[1]
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. It is good practice to include a positive control (a compound with known cytotoxicity to your cell line) to ensure the assay is performing as expected.
-
Assay Interference: this compound might interfere with the assay itself. For example, in MTT assays, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, run a control plate with the compound and MTT reagent in cell-free media.
Q3: My results from MTT and Neutral Red Uptake assays are not correlating. Why could this be?
Different cytotoxicity assays measure different cellular endpoints. An MTT assay measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases. A Neutral Red Uptake assay, on the other hand, assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye in their lysosomes.
A discrepancy in results could indicate that this compound is affecting these cellular processes differently. For example, the compound might inhibit mitochondrial function without immediately compromising lysosomal integrity, or vice versa. It is also possible that this compound interferes with the chemistry of one of the assays.
Data on this compound Cytotoxicity
To assist in experimental design, the following table summarizes the genotoxic concentration range of this compound in a mammalian cell line. Note that IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.
| Cell Line | Assay Type | Concentration Range | Observed Effect |
| Chinese Hamster Ovary (CHO) | Single Cell Gel Electrophoresis (SCGE) | 2.0 - 10.0 µg/mL | Dose-dependent increase in DNA strand breaks[1] |
| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchange (SCE) | 2.0 - 10.0 µg/mL | Dose-dependent increase in SCE[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is a generalized procedure for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.
-
-
MTT Assay:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly using an orbital shaker to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Neutral Red Uptake Assay
This protocol outlines the general steps for a neutral red uptake assay to assess cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining:
-
After the treatment period, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
-
Dye Extraction:
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of viability as described for the MTT assay.
-
Comet Assay (Single Cell Gel Electrophoresis)
This is a generalized protocol to detect DNA strand breaks.
-
Cell Preparation:
-
After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with molten low-melting-point agarose and pipette onto a specially coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software. The extent of DNA damage is proportional to the amount of DNA in the comet tail.
-
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
This diagram outlines a logical workflow to identify and resolve the root causes of inconsistent results when working with this compound.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Proposed Signaling Pathway for this compound-Induced Genotoxicity
This diagram illustrates the proposed mechanism by which this compound induces DNA damage in mammalian cells.
Caption: Proposed signaling pathway of this compound genotoxicity.
References
how to prevent antagonism of 2,4-DMA hydrochloride in hard water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-DMA (2,4-Dichlorophenoxyacetic acid dimethylamine salt) hydrochloride, specifically addressing its antagonism in hard water.
Frequently Asked Questions (FAQs)
Q1: What is hard water antagonism of 2,4-DMA hydrochloride?
A1: Hard water antagonism is a chemical incompatibility that reduces the efficacy of this compound. Hard water contains high levels of dissolved mineral cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1] this compound is a weak acid herbicide that dissociates in water, forming a negatively charged 2,4-D amine molecule.[2] These negatively charged herbicide molecules can bind with the positively charged Ca²⁺ and Mg²⁺ ions, forming less soluble and less effective herbicide salts.[1][2] This process, often referred to as "tie-up" or chelation, reduces the amount of active 2,4-D amine available for absorption by the target plant, leading to decreased weed control.[1]
Q2: At what water hardness level does antagonism become a concern?
A2: The efficacy of 2,4-D dimethylamine can be reduced when the water hardness level is at or above approximately 390 to 422 mg/L (or parts per million, ppm) of calcium carbonate (CaCO₃) equivalents.[3][4] It is recommended to test your water source to determine its hardness before preparing your spray solution.
Q3: How can I prevent hard water antagonism of this compound?
A3: The most effective way to prevent hard water antagonism is to use a water conditioning agent.[4][5] Ammonium sulfate (AMS) is the most commonly recommended and studied water conditioner for this purpose.[3][4][6][7] AMS should be added to the water and completely dissolved before adding the this compound.[8][9] The sulfate ions (SO₄²⁻) from the AMS preferentially bind with the hard water cations (Ca²⁺ and Mg²⁺), forming insoluble sulfates. This "sequesters" the hard water minerals, preventing them from reacting with the 2,4-D amine molecules.[1][5][10][11]
Q4: What is the recommended rate of ammonium sulfate (AMS) to use?
A4: A common recommendation is to add AMS at a rate of 2% w/w (weight by weight), which is equivalent to 20 grams per liter of water.[3][4][6] This rate has been shown to effectively overcome the antagonistic effects of hard water.[3][4]
Q5: Are there alternatives to ammonium sulfate (AMS)?
A5: Yes, other nitrogen-based fertilizers can also reduce hard water antagonism, though their efficacy may vary. Studies have shown that urea ammonium nitrate (UAN) and ammonium nitrate (AMN) can be effective.[4][6] However, some research suggests that while UAN and AMN can reduce antagonism, AMS is often the most consistent and effective option, particularly at adjuvant rates.[4][6] It is not recommended to mix potassium nitrate (KNO₃) with 2,4-D applications due to reduced efficacy.[6]
Q6: Do different formulations of 2,4-D react differently to hard water?
A6: Yes. Water-soluble amine and choline formulations of 2,4-D are susceptible to hard water antagonism.[4] In contrast, water-insoluble ester formulations of 2,4-D are generally not affected by hard water because they do not dissociate in the same way as amine salts.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced weed control despite correct this compound dosage. | Hard water antagonism. | 1. Test your water source for hardness. 2. If hardness is >390 ppm, use a water conditioner like ammonium sulfate (AMS) at 2% w/w.[3] 3. Ensure AMS is fully dissolved before adding the herbicide.[8] |
| Precipitate or cloudiness forms in the spray tank after mixing. | Formation of insoluble 2,4-D salts with hard water cations. This can occur if the herbicide is added before the water conditioner. | 1. Always follow the correct mixing order: water, then water conditioner (e.g., AMS), then the herbicide.[12] 2. Conduct a jar test before mixing a full batch to check for compatibility issues. 3. If a precipitate has already formed, it may be difficult to redissolve. The best course of action is to start over with a fresh batch, following the correct mixing procedure. |
| Inconsistent weed control across a treated area. | Variability in water hardness if using different water sources. | 1. Test each water source for hardness. 2. Use a water conditioner in all spray solutions prepared with hard water. |
| Reduced efficacy when tank-mixing this compound with other products in hard water. | Complex chemical interactions between multiple products and hard water cations. | 1. Conduct a jar test with all tank-mix partners and the water conditioner to ensure compatibility. 2. Follow the specific mixing order recommended on the product labels. Generally, water conditioners are added first.[12] |
Data Presentation
Table 1: Efficacy of Water Conditioners in Overcoming 2,4-D Dimethylamine Antagonism in Hard Water
| Water Conditioner | Application Rate | Water Hardness (mg/L CaCO₃) | Efficacy on Dandelion Control |
| None | - | 600 | Reduced Control |
| Ammonium Sulfate (AMS) | 20 g/L (2% w/w) | 600 | Antagonism Overcome[3][4] |
| Ammonium Nitrate (AMN) | Adjuvant Rate | 600 | Antagonism Reduced[6] |
| Urea Ammonium Nitrate (UAN) | Adjuvant Rate | 600 | Antagonism Reduced[4][6] |
| Potassium Nitrate (KNO₃) | Adjuvant Rate | 600 | Efficacy Reduced[6] |
Experimental Protocols
Protocol 1: Preparation of Synthetic Hard Water
This protocol allows for the creation of water with a known hardness for controlled experiments.
Materials:
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) or anhydrous magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Water hardness test kit
Procedure:
-
Prepare Stock Solutions:
-
Solution A (Calcium and Magnesium): In a 1 L volumetric flask, dissolve 19.84 g of anhydrous MgCl₂ (or 42.36 g of MgCl₂·6H₂O) and 46.24 g of anhydrous CaCl₂ in deionized water and bring to volume.[13][14]
-
Solution B (Bicarbonate): In a 1 L volumetric flask, dissolve 35.02 g of NaHCO₃ in deionized water and bring to volume.[13][14]
-
-
Prepare Hard Water:
-
To prepare 1 L of water with a hardness of approximately 375 ppm (as CaCO₃), add 600-700 mL of deionized water to a 1 L volumetric flask.
-
Add 6.0 mL of Solution A and 8.0 mL of Solution B to the flask.[13]
-
Mix thoroughly and bring the final volume to 1 L with deionized water.
-
-
Verification:
-
Measure the pH of the prepared hard water. It should be approximately 7.0 ± 0.2. Adjust with 1 N HCl or 1 N NaOH if necessary.[13]
-
Use a water hardness test kit to confirm the hardness level.
-
Protocol 2: Greenhouse Herbicide Efficacy Bioassay
This protocol outlines a general procedure for evaluating the efficacy of this compound in a greenhouse setting.
Materials:
-
Target weed species grown in pots
-
This compound formulation
-
Prepared hard water and deionized water (control)
-
Ammonium sulfate (AMS) or other water conditioners
-
Calibrated greenhouse sprayer
-
Personal protective equipment (PPE)
Procedure:
-
Plant Preparation: Grow the target weed species from seed in uniform pots containing a suitable growing medium. Ensure plants are at a consistent growth stage (e.g., 2-4 true leaves) at the time of treatment.[15]
-
Treatment Preparation:
-
Prepare the spray solutions in both deionized and hard water.
-
For treatments with a water conditioner, add the appropriate amount of the conditioner to the water and ensure it is fully dissolved before adding the this compound.
-
Include an untreated control for both water types.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design.
-
Use a calibrated greenhouse sprayer to apply the treatments evenly to the plants. Ensure consistent spray volume and pressure across all treatments.[15]
-
-
Post-Treatment Care: Return the plants to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the foliage.
-
Efficacy Assessment:
-
Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale of 0 to 100, where 0 represents no control and 100 represents complete plant death.[16][17]
-
Quantitative Measurement: At the end of the experiment, harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[18] Record the dry weight for each treatment.
-
Visualizations
References
- 1. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 2. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. researchgate.net [researchgate.net]
- 4. "Enhancing Weed Control by Reducing Hard Water Antagonism of 2,4-D in S" by Geoffrey P Schortgen [docs.lib.purdue.edu]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wellwater.bse.vt.edu [wellwater.bse.vt.edu]
- 9. forums.yesterdaystractors.com [forums.yesterdaystractors.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. agrion.com.au [agrion.com.au]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. weedscience.ca [weedscience.ca]
- 18. Biomass for Assessing Efficacy of Brush Control | Ecological Solutions Inc. [ecosync.com]
Technical Support Center: Optimizing 2,4-DMA Hydrochloride Efficacy in Weed Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2,4-Dichlorophenoxyacetic acid dimethylamine salt (2,4-DMA hydrochloride) in weed control experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing reduced or inconsistent weed control with my this compound application?
A1: Reduced efficacy can stem from several factors, primarily related to the spray solution, environmental conditions, and the target weeds themselves. Refer to the troubleshooting workflow below to diagnose the potential cause.
Q2: My spray solution appears cloudy or forms precipitates. What is causing this?
A2: This is often a sign of physical incompatibility, which can occur when using hard water. The polyvalent cations (Ca²⁺, Mg²⁺) in hard water can bind with the 2,4-D amine, reducing its solubility and efficacy.[1] Potassium salt formulations of other herbicides, like glyphosate, can also negatively interact with 2,4-D amine salts, leading to precipitation.[1]
Q3: How can I mitigate the negative effects of hard water on this compound performance?
A3: The addition of a water conditioning agent, such as ammonium sulfate (AMS), is highly effective. AMS should be added to the tank and dissolved completely before adding the this compound. The sulfate ions in AMS will react with the hard water cations, preventing them from interfering with the herbicide.[2][3]
Q4: I'm working with a known 2,4-D resistant weed population. What are my options?
A4: Herbicide resistance is a growing concern.[4][5] Consider the following strategies:
-
Tank-mixing: Combining this compound with another herbicide with a different mode of action can improve control of resistant weeds.
-
Increased Rate: Using the higher end of the recommended application rate may provide better control, but always adhere to label instructions.
-
Alternative Herbicides: In cases of high-level resistance, switching to an herbicide with a different mode of action may be necessary.
Frequently Asked Questions (FAQs)
Formulation and Mechanism of Action
Q: What is the mechanism of action of this compound? A: 2,4-D is a synthetic auxin herbicide (WSSA Group 4).[6] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds.[7][8] This ultimately disrupts the plant's vascular tissue, causing death.[6][9]
Q: What is the difference between amine and ester formulations of 2,4-D? A: Amine formulations, like this compound, are generally less volatile than ester formulations, reducing the risk of off-target vapor drift.[1] However, ester formulations are more readily absorbed through the waxy cuticle of weed leaves, which can sometimes result in faster and more effective control, especially under cool and dry conditions.[6]
Application and Environmental Factors
Q: What is the optimal temperature and humidity for this compound application? A: The ideal temperature range for application is generally between 18°C and 29°C (65°F and 85°F) when weeds are actively growing. High temperatures (above 29°C) can increase the risk of volatilization, while very low temperatures can reduce herbicide uptake and translocation, leading to slower and less effective control.[10][11] Higher humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[6]
Q: How does water pH affect the efficacy of this compound? A: As a weak acid herbicide, the efficacy of this compound can be influenced by the pH of the spray solution. Alkaline water (pH > 7) can lead to the dissociation of the herbicide molecule, which can reduce its absorption through the plant cuticle.[4][12] For optimal performance, a slightly acidic to neutral spray solution is generally preferred.
Q: What is the role of adjuvants when using this compound? A: Adjuvants can significantly improve the performance of this compound.[2][13]
-
Surfactants (e.g., non-ionic surfactants - NIS): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the weed leaf surface.
-
Oil Concentrates (e.g., crop oil concentrate - COC, methylated seed oil - MSO): Help to dissolve the waxy cuticle of the leaf, enhancing herbicide penetration. MSOs are generally more aggressive than COCs.[14]
-
Water Conditioners (e.g., AMS): Mitigate the negative effects of hard water.
Quantitative Data Summary
The following tables summarize key quantitative data on factors influencing this compound efficacy.
Table 1: Effect of Water Hardness on this compound Efficacy and Mitigation with Ammonium Sulfate (AMS)
| Water Hardness (mg CaCO₃ L⁻¹) | Weed Control without AMS | Weed Control with 20 g L⁻¹ AMS |
| < 390 | Optimal | Optimal |
| ≥ 390 | Reduced control of horseweed | Optimal |
| ≥ 422 | Reduced control of dandelion | Optimal |
| 600 | Significantly Reduced | No significant difference from distilled water |
Data synthesized from greenhouse experiments.[3][15]
Table 2: Influence of Environmental Factors on this compound Efficacy
| Factor | Condition | Effect on Efficacy | Reference(s) |
| Temperature | 18°C - 29°C (65°F - 85°F) | Optimal | |
| < 15°C (60°F) | Reduced uptake and slower activity | [11] | |
| > 29°C (85°F) | Increased potential for volatilization | [10] | |
| Humidity | High | Enhanced absorption | [6] |
| Low | Reduced absorption due to rapid droplet drying | [6] | |
| Rainfall | Within 4-6 hours of application | Can wash off herbicide, reducing efficacy | [16] |
Experimental Protocols
Protocol 1: Greenhouse Efficacy and Dose-Response Assay
Objective: To determine the efficacy of different rates of this compound on a target weed species under controlled conditions.
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots containing a standardized greenhouse potting mix. Maintain plants in a greenhouse with controlled temperature (e.g., 25°C day/18°C night) and a 16-hour photoperiod.
-
Treatment Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). Include a water-only control. If investigating the effect of adjuvants, prepare a parallel set of dilutions containing the desired adjuvant at its recommended concentration.
-
Herbicide Application: When the weed seedlings have reached the 3-4 leaf stage, apply the herbicide treatments using a research-grade cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the visual ratings and dry weight data using analysis of variance (ANOVA). Calculate the GR₅₀ (the herbicide rate required to cause a 50% reduction in growth) using a log-logistic dose-response model.
Protocol 2: Field Trial for Evaluating this compound Performance
Objective: To assess the efficacy of this compound under real-world field conditions.
Methodology:
-
Site Selection and Trial Design: Select a field with a uniform infestation of the target weed species. Use a Randomized Complete Block Design (RCBD) with at least four replications. Plot size should be adequate for application and assessment (e.g., 3m x 10m).
-
Treatments: Treatments should include an untreated control, this compound at the recommended rate, and potentially tank-mixes with other herbicides or combinations with different adjuvants.
-
Application: Apply treatments at the appropriate weed growth stage (typically small, actively growing weeds) using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Efficacy Assessment: Conduct visual assessments of percent weed control at regular intervals (e.g., 14, 28, and 56 DAT). Collect weed biomass from a designated area (e.g., a 1m² quadrat) in each plot at a set time point to determine the reduction in weed growth compared to the untreated control.
-
Crop Tolerance (if applicable): If the trial is conducted in a crop, assess crop injury at each evaluation timing using a 0-100% scale (0 = no injury, 100 = crop death).
-
Data Analysis: Analyze weed control and crop injury data using ANOVA and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Weed Control with 2,4-DB Amine in Seedling Alfalfa (Medicago Sativa) | Weed Technology | Cambridge Core [cambridge.org]
- 3. Weed control by 2,4-D dimethylamine depends on mixture water hardness and adjuvant inclusion but not spray solution storage time | Weed Technology | Cambridge Core [cambridge.org]
- 4. ag.purdue.edu [ag.purdue.edu]
- 5. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 6. caws.org.nz [caws.org.nz]
- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 8. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.alligare.com [blog.alligare.com]
- 12. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 13. Effect of day time climatic conditions associated with different 2,4-D formulations on spray deposition and weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2, 4-D Amine Herbicide | WinField United - WinField® United [winfieldunited.com]
- 15. researchgate.net [researchgate.net]
- 16. Product Information | LabelSDS [labelsds.com]
Technical Support Center: Refining Purification Techniques for 2,4-D Dimethylamine Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the purification of synthesized 2,4-Dichlorophenoxyacetic Acid (2,4-D) Dimethylamine (DMA) salt. The focus is on addressing common challenges to help researchers achieve high purity for their compounds.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-D Dimethylamine Salt and why is its purity crucial?
2,4-D Dimethylamine Salt is the product of a reaction between 2,4-Dichlorophenoxyacetic acid and dimethylamine.[1] It is a widely used herbicide and a valuable compound in various research applications.[2] High purity is essential for obtaining accurate and reproducible results in experimental studies, ensuring consistent product performance, and meeting regulatory standards in drug development. Impurities can interfere with biological assays, alter physicochemical properties, and lead to incorrect interpretations of data.
Q2: What are the most common impurities in synthesized 2,4-D DMA?
During synthesis, several impurities can arise:
-
Unreacted Starting Materials: Residual 2,4-Dichlorophenoxyacetic acid or dimethylamine.
-
Byproducts: Dimethylamine hydrochloride (DMA·HCl) is a common byproduct, especially if the synthesis involves an acid chloride intermediate or if hydrochloric acid is used.[3]
-
Side-Reaction Products: Impurities from competing reactions or degradation of reagents.
-
Solvent Residues: Trace amounts of solvents used during the reaction or initial workup.[4]
Q3: What are the primary purification techniques for crude 2,4-D DMA salt?
The most common and effective purification techniques are:
-
Recrystallization: This is the primary method for purifying solid 2,4-D DMA. It involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[5]
-
Washing/Trituration: Suspending the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble, can effectively wash them away.
-
Acid-Base Extraction: This technique is useful during the initial workup to remove acidic or basic impurities before crystallization. For example, washing an organic solution of the crude product with a dilute acid can remove residual basic impurities like dimethylamine.[6]
Q4: How can I assess the purity of my final 2,4-D DMA product?
Several analytical methods are used to determine purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and precise method for quantifying 2,4-D and its related compounds. A C18 column with a UV detector is commonly employed.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities by their characteristic signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q5: What are the key safety considerations when working with 2,4-D DMA and its precursors?
-
Handle with Care: 2,4-D and its derivatives can be toxic.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Risk of Nitrosamine Formation: Dimethylamine (DMA) is a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, especially in the presence of nitrites under acidic conditions.[9] It is critical to avoid cross-contamination with nitrite sources and control the pH of the reaction and workup steps.
-
Secondary Amine Handling: Always treat secondary amines like dimethylamine as potentially hazardous, as they may contain N-nitrosamine contaminants.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,4-D Dimethylamine salt.
Problem 1: Product is an Oil or Fails to Crystallize
-
Q: I've removed the solvent, but my 2,4-D DMA is a persistent oil instead of a solid. What should I do?
-
A: Oiling out is common when impurities are present, preventing the formation of a crystal lattice.
-
Check for Residual Solvent: Ensure all solvent has been removed under a high vacuum. Traces of solvent can inhibit crystallization.
-
Triturate the Oil: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes induce precipitation of the solid.
-
Re-dissolve and Re-purify: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, isopropanol) and attempt recrystallization, perhaps by adding a non-solvent dropwise until the solution becomes cloudy, then heating to clarify and cooling slowly.[11]
-
-
Problem 2: Persistent Dimethylamine Hydrochloride (DMA·HCl) Impurity
-
Q: My NMR spectrum shows a significant peak for DMA·HCl even after recrystallization. How can I remove this salt?
-
A: This is a challenging issue, as both the product (2,4-D DMA) and the impurity (DMA·HCl) can be water-soluble.[3]
-
Solvent Washing: The key is to find a solvent system where the solubility of your product and the impurity differ. Try washing the solid crude product with a cold solvent like isopropanol or acetone. DMA·HCl has limited solubility in these solvents, especially when cold, while the 2,4-D DMA salt may also be sparingly soluble, so some product loss is possible.
-
pH Adjustment (Advanced): If your product is stable, you could dissolve the mixture in water, basify the solution (e.g., with NaOH) to convert DMA·HCl to free dimethylamine (a volatile gas), and then re-isolate your product. This is complex and risks degrading the target compound.
-
Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a solvent where both are soluble (e.g., methanol). Then, slowly add a non-solvent (e.g., diethyl ether, methyl tertiary butyl ether) in which the DMA·HCl is more soluble than your product, hoping to crash out the pure 2,4-D DMA.[10]
-
-
Problem 3: Unreacted 2,4-Dichlorophenoxyacetic Acid Remains
-
Q: My purified product is still contaminated with the starting acid. How can I remove it?
-
A: Unreacted 2,4-D is an acidic impurity and can be removed with a basic wash during the initial workup.
-
Liquid-Liquid Extraction: Before the initial crystallization, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic 2,4-D, pulling it into the aqueous layer as its sodium salt, while your 2,4-D DMA salt remains in the organic layer. Separate the layers and proceed with drying and crystallization of the organic phase.
-
-
Data Presentation
Table 1: Solubility Profile of 2,4-D Dimethylamine Salt
| Solvent | Solubility | Reference |
|---|---|---|
| Water | >300 g/L (highly soluble) | [12] |
| Methanol | >50 g/100 mL | [12] |
| Ethanol | Soluble | [12] |
| Isopropanol | Soluble | [12] |
| Acetone | Soluble | [12] |
| Acetonitrile | 1.06 g/100 mL | [12] |
| Toluene | 0.165 g/100 mL | [12] |
| n-Hexane | 0.00357 g/100 mL | [12] |
| Kerosene / Diesel Oil | Insoluble |[12] |
Table 2: Troubleshooting Summary for Common Impurities
| Impurity | Issue | Recommended Solution |
|---|---|---|
| Dimethylamine Hydrochloride (DMA·HCl) | Co-crystallizes with product; difficult to separate due to similar solubility in polar solvents. | Wash/triturate solid with cold acetone or isopropanol.[10] |
| Unreacted 2,4-D Acid | Can prevent proper crystallization and lower the melting point. | Perform a liquid-liquid extraction with a dilute sodium bicarbonate solution before crystallization. |
| Excess Dimethylamine | Basic impurity; can be removed by vacuum or an acidic wash. | Remove under high vacuum. Alternatively, wash an organic solution of the crude product with dilute HCl.[6] |
| Residual Organic Solvent | Leads to an oily product or poor crystal formation. | Dry the product thoroughly under high vacuum, possibly with gentle heating. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Acetone
This protocol is suitable for purifying crude 2,4-D DMA that is mostly solid and free from oily residues.
-
Dissolution: Place the crude 2,4-D DMA solid in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate set to a low temperature) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of 2,4-D DMA.
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% formic acid to adjust pH). A gradient elution may be necessary.[8][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Sample Preparation: Prepare a stock solution of the purified 2,4-D DMA in the mobile phase or methanol at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Visualizations
References
- 1. 24d.info [24d.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents [patents.google.com]
- 5. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2,4-DMA hydrochloride against a standard, established analytical method. The supporting experimental data, detailed methodologies, and visual workflows are presented to assist researchers in the evaluation and potential adoption of this new analytical procedure.
Introduction
This compound is the dimethylamine salt of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.[1][2][3] Accurate and efficient quantification of this active ingredient is crucial for quality control, formulation development, and regulatory compliance. This report outlines a newly developed HPLC-UV method designed for enhanced speed and efficiency and compares its performance against a conventional gas chromatography (GC) based method.
Comparison of Analytical Methods
The novel HPLC-UV method offers a significant advantage in terms of sample throughput and reduced complexity by eliminating the need for a derivatization step, which is often required for GC analysis of amine compounds.[4][5]
Quantitative Data Summary
The performance of the new HPLC-UV method was validated against a standard GC-NPD (Nitrogen-Phosphorus Detector) method. The key validation parameters are summarized in the table below.
| Validation Parameter | New HPLC-UV Method | Standard GC-NPD Method | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95% - 105% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Reportable |
| Analysis Time per Sample | 10 minutes | 25 minutes | Reportable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New HPLC-UV Method
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound, dissolve it in the mobile phase in a 25 mL volumetric flask, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
Standard GC-NPD Method
1. Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), split/splitless injector, and autosampler.
2. Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode)
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh the standard or sample and dissolve in a suitable solvent.
-
Derivatization: To a 1 mL aliquot of the standard or sample solution, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
Visualizations
Experimental Workflow: New HPLC-UV Method Validation
Caption: Workflow for the validation of the new HPLC-UV method.
Logical Relationship: Method Comparison
Caption: Comparison of the new HPLC-UV method and the standard GC-NPD method.
References
Comparative Efficacy of 2,4-DMA Hydrochloride and Other Herbicides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of 2,4-D-dimethylammonium (2,4-DMA hydrochloride) with other widely used herbicides. The information is supported by experimental data to aid in research, development, and effective weed management strategies.
Executive Summary
2,4-D is a selective, systemic herbicide belonging to the phenoxyacetic acid chemical family and is classified as a synthetic auxin (WSSA Group 4).[1] It is primarily used for the post-emergence control of broadleaf weeds in a variety of agricultural and non-crop settings.[1][2] Its dimethylamine salt formulation, this compound, is favored in certain conditions due to its lower volatility compared to ester formulations.[1] This guide compares the efficacy of 2,4-DMA with other key herbicides, including other formulations of 2,4-D, dicamba, glyphosate, glufosinate, and MCPA.
Mechanism of Action: Synthetic Auxins
2,4-D and other synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA).[1] They overwhelm the plant's natural growth regulation systems, leading to uncontrolled and disorganized cell division and elongation.[1] This ultimately results in the destruction of vascular tissue, causing the plant to die.[1] The molecular mechanism involves the herbicide binding to TIR1/AFB auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.
Below is a diagram illustrating the signaling pathway of synthetic auxin herbicides.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in comparison to other herbicides on various weed species. Efficacy is presented as percent control at a specified number of days after treatment (DAT).
Table 1: 2,4-D Amine vs. 2,4-D Ester and 2,4-D Choline
| Weed Species | Herbicide Formulation | Application Rate (g ae/ha) | % Control | Source(s) |
| Glyphosate-Resistant Marestail | 2,4-D Amine | - | Similar to Choline | [3] |
| Glyphosate-Sensitive Marestail | 2,4-D Choline | - | More effective than Amine | [3] |
| Sensitive Cotton (Vapor Drift Injury) | 2,4-D Ester | - | 76% | [3] |
| Sensitive Cotton (Vapor Drift Injury) | 2,4-D Amine | - | 14% | [3] |
| Sensitive Cotton (Vapor Drift Injury) | 2,4-D Choline | - | 5% | [3] |
Note: Ester formulations are generally more active on weeds, especially in cooler temperatures, but are also more volatile. Amine formulations are less volatile, making them a safer choice near sensitive crops. Choline formulations are designed to have low volatility.[1][2]
Table 2: 2,4-D Amine vs. Dicamba
| Weed Species | Herbicide | Application Rate (g ae/ha) | % Control (DAT) | Source(s) |
| Giant Ragweed (GR) | 2,4-D | 280 | 80% (60) | [4] |
| Giant Ragweed (GR) | Dicamba | 280 | 97% (60) | [4] |
| Giant Ragweed (GR) | 2,4-D | 560 | 44% (14) | [4] |
| Giant Ragweed (GR) | Dicamba | 560 | 59% (14) | [4] |
| Palmer Amaranth (GR) | 2,4-D | 1060 | 96-100% | [5] |
| Palmer Amaranth (GR) | Dicamba | 560 | 36-94% | [5] |
Table 3: 2,4-D Amine vs. Glyphosate and Glufosinate
| Weed Species | Herbicide | Application Rate (g ae/ha) | % Control (DAT) | Source(s) |
| Common Waterhemp | 2,4-D | 1120 | 90-94% | [6] |
| Common Waterhemp | Glyphosate | 840 | 94-100% | [6] |
| Giant Ragweed | 2,4-D | 280 | 99-100% | [6] |
| Giant Ragweed | Glyphosate | 840 | 94-100% | [6] |
| Palmer Amaranth (GR) | 2,4-D | 560 | 59% (28) | [3] |
| Palmer Amaranth (GR) | 2,4-D | 1120 | 75% (28) | [3] |
| Palmer Amaranth (GR) | Glufosinate | 590 | 79% (28) | [3] |
| Palmer Amaranth (GR) | 2,4-D (1120) + Glufosinate (590) | - | ≥92% (28) | [3] |
| Redroot Pigweed | 2,4-D | - | ~85% | [7] |
| Redroot Pigweed | Glufosinate | - | ~95% | [7] |
| Redroot Pigweed | 2,4-D + Glufosinate | - | ~95% | [7] |
Note: Tank mixing 2,4-D with glyphosate or glufosinate can broaden the spectrum of weed control. However, antagonism has been observed in some cases, particularly with glyphosate on certain grass species.[8]
Table 4: 2,4-D Amine vs. MCPA Amine
| Weed Susceptibility | 2,4-D Amine | MCPA Amine | Source(s) |
| Susceptible Weeds | Bluebur, Burdock, Cocklebur, False flax, Flixweed, Lamb's-quarters, Mustards (except dog and tansy), Plantain (common), Prickly lettuce, Ragweeds, Redroot pigweed, Russian pigweed, Shepherd's-purse, Stinkweed, Vetch, Wild radish, Wild sunflower | Bluebur, Burdock, Cocklebur, False flax, Flixweed, Lamb's-quarters, Mustards (except dog and tansy), Plantain (common), Prickly lettuce, Ragweeds, Redroot pigweed, Russian pigweed, Shepherd's-purse, Stinkweed | [9][10] |
| Less Susceptible Weeds | Harder to control weeds in the 2 to 4 leaf stage | Harder to control weeds in the 2 to 4 leaf stage | [9][10] |
| General Comparison | Broader spectrum of control | Narrower spectrum of control | [2] |
Note: 2,4-D generally controls a broader spectrum of broadleaf weeds compared to MCPA.
Experimental Protocols
A generalized experimental protocol for evaluating herbicide efficacy is outlined below. Specific details may vary depending on the research objectives, target weed species, and environmental conditions.
General Workflow for Herbicide Efficacy Trials
Key Methodological Considerations:
-
Experimental Design: A randomized complete block design with a minimum of three to four replications is typically recommended to account for field variability.
-
Plot Size: Plot sizes should be sufficient to minimize edge effects and allow for accurate application and assessment.
-
Treatments: Include a non-treated control and often a standard commercial herbicide for comparison. A range of application rates should be tested to determine dose-response relationships.
-
Application: Herbicides should be applied using calibrated equipment to ensure accurate and uniform coverage. Application parameters such as spray volume, pressure, and nozzle type should be recorded.
-
Data Collection: Efficacy is typically assessed visually as a percentage of weed control compared to the untreated control at multiple time points after application (e.g., 7, 14, 21, and 28 DAT). Weed biomass (dry weight) can also be measured for a more quantitative assessment.
-
Statistical Analysis: Data should be subjected to analysis of variance (ANOVA), and treatment means should be separated using an appropriate statistical test (e.g., Tukey's HSD).
Factors Influencing Efficacy
The performance of this compound and other herbicides can be influenced by several factors:
-
Weed Species and Growth Stage: Susceptibility to herbicides varies significantly among weed species. Younger, actively growing weeds are generally more susceptible.
-
Environmental Conditions:
-
Temperature: The efficacy of 2,4-D can be temperature-dependent. Some studies show improved efficacy at higher temperatures for certain weeds, while others report reduced control for other species.[11]
-
Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage, reducing absorption and efficacy. Ester formulations are generally more rainfast than amine formulations.
-
-
Water Quality: Hard water containing high levels of cations (e.g., Ca²⁺, Mg²⁺) can antagonize the activity of 2,4-D amine.[11]
-
Adjuvants: The addition of adjuvants, such as ammonium sulfate (AMS), can overcome hard water antagonism and improve herbicide uptake and efficacy.[11] Other adjuvants like crop oil concentrates and surfactants can also enhance performance.[8]
-
Tank Mixtures: Tank mixing with other herbicides can broaden the weed control spectrum but may also lead to antagonism in some cases.[8]
Conclusion
This compound is an effective herbicide for the control of a wide range of broadleaf weeds. Its lower volatility compared to ester formulations makes it a valuable tool in situations where off-target movement is a concern. However, its efficacy can be influenced by various factors, including the target weed species, environmental conditions, and the presence of adjuvants. When compared to other herbicides, 2,4-DMA shows variable efficacy depending on the target weed. For some species, it provides excellent control, while for others, tank-mixing with other active ingredients like glyphosate or glufosinate is necessary to achieve desired results. Dicamba may offer better control of certain tough weeds, but 2,4-D has a broader spectrum than MCPA. A thorough understanding of these factors is crucial for optimizing the performance of 2,4-DMA and developing effective and sustainable weed management programs.
References
- 1. fbn.com [fbn.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Agronomy eUpdate April 25th, 2024 : Issue 1001 [eupdate.agronomy.ksu.edu]
- 4. researchgate.net [researchgate.net]
- 5. journal.nzpps.org [journal.nzpps.org]
- 6. alligare.com [alligare.com]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. Weed control by 2,4-D dimethylamine depends on mixture water hardness and adjuvant inclusion but not spray solution storage time | Weed Technology | Cambridge Core [cambridge.org]
- 10. dl.astm.org [dl.astm.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 2,4-DMA Hydrochloride: A Comparative Guide for Researchers
For scientists and professionals in drug development, the ability to reliably and consistently quantify pharmaceutical compounds across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methodologies for 2,4-Dimethylamine hydrochloride (2,4-DMA hydrochloride), focusing on the critical aspect of inter-laboratory cross-validation. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the seamless transfer and consistent application of analytical methods in a research and development setting.
Data Presentation: A Comparative Analysis of Analytical Techniques
The quantification of this compound, which dissociates to the active moiety dimethylamine (DMA), in various matrices is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prevalent methods. While specific cross-validation studies for this compound between labs are not abundantly available in published literature, this guide synthesizes typical performance data from validated methods for DMA analysis, providing a robust benchmark for what to expect during a cross-validation study.[1][2][3][4]
The following tables summarize key validation parameters that should be assessed during a cross-validation exercise. The acceptance criteria are based on guidelines from regulatory agencies.[5][6][7][8]
Table 1: Typical Performance Characteristics of HPLC Methods for DMA Quantification
| Validation Parameter | Typical Performance in Lab A | Typical Performance in Lab B | Acceptance Criteria for Cross-Validation |
| Linearity (R²) | >0.995 | >0.996 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.2–102.0%[2] | 99-107%[3] | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | < 2.9%[2] | < 6%[3] | RSD ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[2] | 0.1 µmol/L[3] | Should be adequate for the intended study |
| Selectivity | No significant interference observed | No significant interference observed | No significant interfering peaks at the retention time of the analyte |
Table 2: Typical Performance Characteristics of Ion Chromatography (IC) Methods for DMA Quantification
| Validation Parameter | Typical Performance in Lab A | Typical Performance in Lab B | Acceptance Criteria for Cross-Validation |
| Linearity (R²) | ≥ 0.9995[9] | > 0.99 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 96.0–104%[1] | 95.2–104%[1] | Mean accuracy within ±15% of nominal concentration |
| Precision (%RSD) | 1.53% (peak area)[1] | < 2% | RSD ≤ 15% |
| Limit of Detection (LOD) | < 1 µg/g of API[1] | Similar to Lab A | Should be established and suitable for the purpose |
| Selectivity | Method specific for DMA | Method specific for DMA | No interference from matrix components |
Experimental Protocols
Detailed and harmonized experimental protocols are the cornerstone of successful cross-validation. Below are representative methodologies for HPLC and IC analysis of DMA, which can be adapted for this compound.
High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence Detection
This method is highly sensitive and suitable for biological matrices.[2][3][10]
-
Instrumentation: HPLC system equipped with a fluorescence detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Derivatizing agent (e.g., 4-Fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F or 9-fluorenylmethyl chloroformate - FMOC-Cl), Buffer solution (e.g., borate buffer, pH 8.5).
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions in the desired concentration range.
-
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of buffer solution.
-
-
Derivatization:
-
Add 50 µL of the derivatizing agent solution to the reconstituted sample or standard.
-
Incubate at a specific temperature and time (e.g., 60 °C for 30 minutes).
-
Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M HCl).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths specific to the chosen derivatizing agent.
-
Ion Chromatography with Suppressed Conductivity Detection
This method is robust and suitable for the analysis of DMA in pharmaceutical formulations.[1]
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector, a cation-exchange column (e.g., Dionex IonPac CS16 or CS19), and an autosampler.
-
Reagents: Methanesulfonic acid (MSA) for the eluent, deionized water.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (e.g., Drug Product):
-
Accurately weigh a portion of the sample containing a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the sample in deionized water to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Eluent: 25 mM Methanesulfonic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Mandatory Visualization
To ensure clarity in the cross-validation process, a standardized workflow is essential. The following diagram illustrates the key stages of a cross-laboratory method validation study.
References
- 1. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 10. Analytical Method [keikaventures.com]
A Comparative Analysis of 2,4-D Dimethylamine Salt and Ester Formulations: A Guide for Researchers
This guide provides a comprehensive comparison of 2,4-D dimethylamine (DMA) salt and its ester formulations, two widely utilized forms of the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an informed understanding of their respective properties and applications.
Physicochemical Properties and Formulation Characteristics
The fundamental differences between 2,4-D DMA salt and its ester formulations lie in their chemical structure, which dictates their physical properties and behavior. The DMA salt is an amine salt, rendering it highly soluble in water, while ester formulations are produced by reacting the 2,4-D acid with an alcohol, resulting in a product that is more soluble in oil-based carriers.[1] These differences in solubility and other physicochemical properties significantly influence their application, environmental fate, and biological activity.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-D Dimethylamine (DMA) Salt | 2,4-D Ester Formulations (e.g., 2-Ethylhexyl Ester - EHE) |
| Formulation Type | Water-soluble liquid | Emulsifiable concentrate |
| Solubility in Water | High[1] | Low to practically insoluble[2] |
| Solubility in Oil | Low | High[1] |
| Volatility | Low to essentially non-volatile[1] | Higher than amine salts; varies with the specific ester (low-volatile esters are available)[3][4] |
| Vapor Pressure | Lower than esters[1] | Higher than amine salts[4] |
Comparative Efficacy and Mechanism of Action
Both 2,4-D DMA salt and ester formulations function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately causing vascular tissue disruption and plant death.[5] Upon absorption into the plant, both forms are converted to the active 2,4-D acid.[5]
Ester formulations are generally considered more potent, particularly under cool and dry conditions.[6] Their lipophilic nature facilitates more rapid and efficient penetration of the waxy plant cuticle, a significant barrier to herbicide uptake.[1][4] This enhanced absorption can lead to faster and more effective weed control but may also increase the risk of crop injury in post-emergence applications.[4] Amine salt formulations, being more water-soluble, are absorbed more slowly.[4]
Mechanism of Action: The Auxin Signaling Pathway
The herbicidal action of 2,4-D is initiated by its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs. This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription. The resulting overexpression of these genes leads to the characteristic uncontrolled growth and eventual death of the plant.
Pharmacokinetics and Metabolism
Upon administration, both 2,4-D DMA salt and ester formulations are absorbed and the active 2,4-D acid is distributed throughout the body. The primary route of excretion is via the urine.[7] A study in rats orally administered 2,4-D acid demonstrated dose-dependent pharmacokinetics.[8] At a dose of 60 mg/kg, the maximum plasma concentration (Cmax) was 218.4 mg/L, reached at a Tmax of 5.25 hours.[8] At a higher dose of 300 mg/kg, the Cmax was 601.9 mg/L with a Tmax of 17.5 hours.[8]
Environmental Fate and Ecotoxicology
The environmental fate and ecotoxicological profiles of 2,4-D formulations are critical considerations. Ester formulations are known to be more volatile than amine salts, which can lead to off-target movement and damage to sensitive non-target plants.[3][4]
In aquatic environments, ester formulations are generally more toxic to fish and aquatic invertebrates than amine salts.[10] The hydrolysis of esters to the 2,4-D acid can also lower the pH of the water, which may contribute to their toxicity.
Table 2: Comparative Aquatic Ecotoxicology
| Organism | Formulation | Endpoint | Value (mg a.i./L) |
| Daphnia magna (Water flea) | 2,4-D DMA Salt | 48-h LC50 | 184[10] |
| Iso-octyl Ester | 48-h LC50 | 5.2[10] | |
| 2,4-D DMA Salt | 21-day NOEC | 27.5[10] | |
| 2-Ethylhexyl Ester | 21-day NOEC | 0.0015[10] | |
| Anabaena flosaquae (Algae) | 2,4-D DMA Salt | 5-day EC50 | 153[10] |
| Skeletonema costatum (Algae) | 2-Ethylhexyl Ester | 5-day EC50 | 0.23[10] |
In soil, both forms are degraded by microorganisms, with the ester and amine moieties being rapidly cleaved to yield the 2,4-D acid.[10] The half-life of 2,4-D in soil is typically short, ranging from a few days to a few weeks.[10] However, one study noted that at an application rate of 0.95 kg/ha , an iso-octyl ester formulation caused a greater reduction in populations of soil bacteria, fungi, and actinomycetes compared to the DMA salt.[10]
Mammalian Toxicology
Subchronic toxicity studies in rats have demonstrated comparable low toxicity for 2,4-D acid, DMA salt, and 2-EHE.[9] In a 90-day study, the no-observed-adverse-effect level (NOAEL) for all three forms was determined to be 15 mg/kg/day.[9] At higher doses (100 and 300 mg/kg/day), observed effects included decreased red blood cell mass, altered thyroid hormone levels, and changes in organ weights.[9] A similar comparative subchronic study in dogs also found comparable toxicity between the acid, DMA, and 2-EHE forms, with a NOAEL of 1.0 mg/kg/day for all three.[11]
Table 3: Comparative Subchronic Toxicity in Rats (90-Day Study)
| Parameter | 2,4-D Acid | 2,4-D DMA Salt | 2,4-D 2-Ethylhexyl Ester |
| NOAEL (mg/kg/day) | 15[9] | 15[9] | 15[9] |
| Key Effects at High Doses (≥100 mg/kg/day) | Decreased red cell mass, altered T3/T4 levels, increased liver, kidney, and thyroid weights.[9] | Decreased red cell mass, altered T3/T4 levels, increased liver, kidney, and thyroid weights.[9] | Decreased red cell mass, altered T3/T4 levels, increased liver, kidney, and thyroid weights.[9] |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the comparison of 2,4-D DMA salt and ester formulations.
Herbicide Volatility Assessment
This protocol is adapted from a field study evaluating cotton injury from 2,4-D volatilization.
Objective: To compare the volatility of 2,4-D DMA salt and ester formulations.
Materials:
-
Potted, sensitive indicator plants (e.g., cotton or tomato) at a uniform growth stage.
-
Commercial formulations of 2,4-D DMA salt and a 2,4-D ester.
-
Application equipment (e.g., backpack sprayer with a calibrated nozzle).
-
Field plot with a central treated area.
-
Measuring tape.
-
Data collection sheets.
Procedure:
-
Establish a square treatment block in the center of the field plot.
-
Apply the 2,4-D DMA salt or ester formulation at a specified rate to the soil surface of the treatment block.
-
Place sets of potted indicator plants at increasing distances from the edge of the treated block (e.g., 1.5, 3, 6, 12, 24, and 48 meters).
-
Leave the plants in the field for a defined period (e.g., 48 hours).
-
Remove the plants and transfer them to a greenhouse for observation.
-
Visually assess and score plant injury (e.g., leaf epinasty, stem curling) at regular intervals (e.g., 7, 14, and 21 days after exposure).
-
Measure plant height and biomass at the end of the observation period.
-
Compare the injury ratings and growth parameters for plants exposed to the DMA salt versus the ester formulation at each distance.
Plant Cuticle Penetration Assay
This protocol is a generalized method for assessing herbicide absorption using radiolabeled compounds.
Objective: To quantitatively compare the penetration of 2,4-D DMA salt and an ester formulation through the plant cuticle.
Materials:
-
Radiolabeled ([¹⁴C]) 2,4-D DMA salt and a [¹⁴C] 2,4-D ester.
-
Test plants with uniform leaf development.
-
Micropipette.
-
Leaf washing solution (e.g., a mild surfactant solution).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Oxidizer for combusting plant tissue.
Procedure:
-
Grow test plants to a specific growth stage under controlled environmental conditions.
-
Prepare treatment solutions of [¹⁴C] 2,4-D DMA salt and [¹⁴C] 2,4-D ester of known specific activity.
-
Apply a small, precise volume of the radiolabeled solution to a defined area on the adaxial surface of a mature leaf.
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours after treatment), excise the treated leaf.
-
Wash the leaf surface with the washing solution to remove unabsorbed herbicide. Collect the leaf wash in a scintillation vial.
-
Quantify the radioactivity in the leaf wash using a liquid scintillation counter. This represents the amount of herbicide that did not penetrate the cuticle.
-
The treated leaf can be further processed to determine the amount of absorbed herbicide. This can be done by combusting the leaf tissue in an oxidizer and trapping the evolved ¹⁴CO₂ for quantification by liquid scintillation counting.
-
Calculate the percentage of applied herbicide that penetrated the cuticle at each time point for both formulations.
Conclusion
The choice between 2,4-D dimethylamine salt and its ester formulations depends on the specific application, environmental conditions, and the target weed species. Ester formulations generally offer higher efficacy due to their enhanced ability to penetrate the plant cuticle, making them a preferred choice for controlling challenging weeds or for applications in cooler, drier weather. However, their higher volatility and greater toxicity to aquatic organisms necessitate careful management to avoid off-target effects.
2,4-D DMA salt, with its low volatility and high water solubility, provides a more stable and often safer option, particularly in areas where sensitive crops or aquatic environments are nearby. While its efficacy may be slightly lower than that of esters under certain conditions, this can often be compensated for by adjusting application rates.[12]
For researchers and drug development professionals, understanding these trade-offs is crucial for designing effective and environmentally responsible weed management strategies and for developing new herbicide formulations with improved performance and safety profiles. The experimental protocols provided in this guide offer a starting point for further comparative studies to generate more detailed and species-specific data.
References
- 1. 24d.info [24d.info]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. fbn.com [fbn.com]
- 4. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 5. ag.purdue.edu [ag.purdue.edu]
- 6. asacim.org.ar [asacim.org.ar]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 9. Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 11. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vandewalleviews.com [vandewalleviews.com]
A Comparative Guide to the Validation of HILIC-MS for Dimethylamine Determination
For researchers, scientists, and drug development professionals, the accurate quantification of dimethylamine (DMA) is critical, particularly as it is a potential precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. This guide provides an objective comparison of the performance of the Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) method for DMA determination against other common analytical techniques. The information presented is supported by experimental data from various studies to assist in selecting the most suitable method for your specific analytical needs.
Performance Comparison of Analytical Methods for Dimethylamine (DMA) Determination
The selection of an analytical method for DMA quantification depends on various factors, including required sensitivity, sample matrix, available instrumentation, and the need for high throughput. Below is a summary of key validation parameters for HILIC-MS and its alternatives.
| Parameter | HILIC-MS | GC-MS (with derivatization) | HPLC-FLD (with derivatization) | Ion Chromatography (IC) |
| Limit of Detection (LOD) | 0.75 µg/L[1][2] | 4.6 ppb (for gaseous samples)[3] | 0.08 ng (absolute)[4] | < 1 µg/g of API[5] |
| Limit of Quantification (LOQ) | 2.5 µg/L | Not consistently reported | 20 ng (absolute)[6] | Not consistently reported |
| Linearity Range | 0.01 - 10 µg/mL | Not consistently reported | 0.5–10 ng/mL[7] | Not consistently reported |
| Accuracy (% Recovery) | 98.2 - 101.8%[8] | Meets compliance levels | 98.2–102.0%[7] | 96.0 - 104%[5] |
| Precision (%RSD) | < 2.5%[8] | Compliant with ICH guidelines | < 2.9%[7] | 1.53% (peak area)[2] |
| Sample Preparation | Simple dilution[1][8] | Derivatization required[9][10] | Derivatization required[4][7][11] | Direct injection after dilution[5] |
| Analysis Time | Short run times | Longer run times | 15 min total run-time[11] | 30 min run time[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline the experimental protocols for the HILIC-MS method and two common alternatives.
HILIC-MS Method for DMA in Metformin
This method is noted for its simple sample preparation and high sensitivity.[1][8]
1. Sample Preparation:
-
Accurately weigh and dissolve the metformin API or crushed tablets in the mobile phase to achieve a target concentration.
-
The solution can be directly injected after filtration through a suitable membrane filter.
2. Chromatographic Conditions:
-
Column: Cortecs HILIC column.[8]
-
Mobile Phase: A mixture of 10 mmol/L ammonium formate (pH 4.8) and acetonitrile (25:75, v/v).[1][8]
-
Column Temperature: Ambient.
3. Mass Spectrometry Conditions:
GC-MS Method with Derivatization
Gas chromatography often requires derivatization to improve the volatility and chromatographic behavior of DMA.
1. Sample Preparation and Derivatization:
-
Extract DMA from the sample matrix.
-
Add an internal standard (e.g., isotopically labeled DMA).
-
Derivatize DMA using a suitable agent, such as p-toluenesulfonyl chloride or benzoyl chloride, to form a less volatile derivative.[9][10]
2. GC Conditions:
-
Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[9]
-
Injector Temperature: Specific to the instrument and method.
-
Oven Temperature Program: A temperature gradient is typically used to separate the derivative from other components.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[10]
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[9]
HPLC-FLD with Pre-Column Derivatization
This method provides high sensitivity through fluorescent labeling of the DMA molecule.
1. Sample Preparation and Derivatization:
-
Extract DMA from the sample.
-
Perform a pre-column derivatization by reacting the sample with a fluorescent labeling agent such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) or 9-fluorenylmethylchloroformate (FMOC).[7][11]
-
The reaction conditions (pH, temperature, time) must be optimized for quantitative derivatization.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient elution using a buffer (e.g., phosphoric acid buffer) and an organic solvent (e.g., methanol).[7]
-
Flow Rate: Typically around 0.8 mL/min.[7]
-
Column Temperature: Controlled, for example, at 40 °C.[7]
3. Fluorescence Detection:
-
Excitation Wavelength (λex): 450 nm (for NBD-Cl derivative).[7]
-
Emission Wavelength (λem): 540 nm (for NBD-Cl derivative).[7]
Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams outline the key steps in the HILIC-MS method for DMA determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00894D [pubs.rsc.org]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4-D Herbicide Formulations: A Guide for Researchers
A comprehensive review of the performance, properties, and underlying mechanisms of amine, ester, and choline salt formulations of the widely used herbicide 2,4-D.
Introduction
Since its introduction in the 1940s, 2,4-dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of broadleaf weed management in numerous agricultural and non-agricultural systems.[1][2] Its efficacy as a selective, systemic herbicide that mimics the plant hormone auxin has made it an invaluable tool for crop production.[3][4][5] However, the performance and environmental behavior of 2,4-D are significantly influenced by its chemical formulation. The most common formulations are amine salts, esters, and the more recently developed choline salt.[6] This guide provides a comparative analysis of these formulations, presenting experimental data on their efficacy, volatility, and crop safety to aid researchers and drug development professionals in their work.
Chemical and Physical Properties of 2,4-D Formulations
The formulation of 2,4-D dictates its physical and chemical properties, which in turn affect its absorption, translocation, and potential for off-target movement.[7]
| Property | Amine Salts (e.g., DMA) | Ester Formulations (e.g., EHE) | Choline Salt |
| Volatility | Low | High (short-chain esters) to Low (long-chain esters) | Very Low |
| Water Solubility | High | Low | High |
| Foliar Absorption | Slower, less efficient | Faster, more efficient | Moderate |
| Rainfastness | Longer time required | Shorter time required | Moderate |
| Compatibility | Can have issues with hard water and some tank-mix partners | Generally good with oily formulations | Good, designed for tank-mixing |
Comparative Performance Analysis
Efficacy on Broadleaf Weeds
The choice of 2,4-D formulation can impact its effectiveness against different weed species and under various environmental conditions. Ester formulations are generally considered more potent, or "hotter," than amine formulations, particularly in cool weather or on weeds with a thick, waxy cuticle.[2][8] This is attributed to their higher lipid solubility, which facilitates faster penetration of the plant's cuticle.[8]
A study on glyphosate-resistant (GR) and glyphosate-susceptible (GS) Canada fleabane demonstrated that a premix of 2,4-D choline and glyphosate was more efficacious on GS biotypes than a tank mix of 2,4-D amine and glyphosate.[9] However, both formulations provided equivalent control of GR biotypes at 35 days after application.[9] This suggests that while there can be differences in performance, multiple factors influence the final outcome of weed control.
Volatility and Off-Target Movement
A significant concern with 2,4-D use is the potential for off-target movement through volatilization, which can cause injury to sensitive crops.[7] The volatility of 2,4-D is highly dependent on its formulation. Ester formulations, particularly those with shorter-chain alcohols, are the most volatile.[7] Amine salts are significantly less volatile, and the choline salt formulation was specifically developed to have very low volatility.[9]
A field study in Georgia evaluated the volatility of ester, amine, and choline formulations by measuring injury to sensitive cotton plants placed at various distances from the treated area. The results clearly demonstrated the higher volatility of the ester formulation, which caused significant injury up to 150 feet away.[10] The amine and choline formulations caused minimal injury, with the choline formulation showing the lowest potential for off-target movement due to volatility.[10]
Table 1: Cotton Injury from Volatilization of Different 2,4-D Formulations
| Formulation | Injury at 5 feet (%) | Injury at 10 feet (%) | Injury at 150 feet (%) |
| Ester (2,4-D LV4) | High | High | Significant |
| Amine (Weedar 64) | Low | Minimal | None |
| Choline | Very Low | None | None |
| Data adapted from a study by the University of Georgia.[10] |
Another study directly measured the atmospheric concentrations of 2,4-D from amine and choline formulations under field conditions and found no significant difference in vapor emissions between the two.[11] However, both had significantly lower vapor concentrations compared to a dicamba formulation.[11]
Crop Safety and Yield Impact
The potential for crop injury is a critical consideration when selecting a 2,4-D formulation. Ester formulations, due to their rapid uptake, can sometimes cause greater injury to crops compared to amine salts.[7] The timing of application is also crucial, as crops like corn are more susceptible to injury at certain growth stages.[12] Applying 2,4-D after the V8 stage in corn can lead to issues such as brittle stalks and reduced yield.[12]
Sublethal doses of 2,4-D from drift or tank contamination can also impact crop yield. Research on non-2,4-D tolerant soybeans has shown that yield loss increases with the dose of 2,4-D exposure.[13][14] One study predicted a 5% yield loss in soybean with a 2,4-D dose of 22 g a.e. ha⁻¹.[13] Another study found that less than 1/100th of the label-recommended dose of 2,4-D was required to cause a 5% yield loss in some soybean types when applied at the beginning of flowering.[14]
Experimental Protocols
Herbicide Efficacy Field Trial Protocol
The following is a generalized protocol for conducting a field trial to evaluate the efficacy of different herbicide formulations.
-
Site Selection: Choose a site with a uniform and dense population of the target weed species. The soil type and environmental conditions should be representative of the intended use area.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications. Include an untreated control plot in each block for comparison.
-
Plot Size: Ensure plots are large enough to allow for accurate application and assessment, minimizing edge effects.
-
Herbicide Application: Apply the different 2,4-D formulations (amine, ester, choline) at specified rates using a calibrated sprayer. Record all application parameters, including spray volume, pressure, nozzle type, and environmental conditions (temperature, humidity, wind speed).
-
Data Collection:
-
Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete control).
-
Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals, noting symptoms such as stunting, leaf curling, or discoloration.
-
Weed Biomass: At a specified time point, harvest the above-ground biomass of the target weed species from a defined area within each plot. Dry the biomass to a constant weight and record the dry weight.
-
Crop Yield: At crop maturity, harvest the crop from a defined area within each plot and determine the yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between the treatments.
Volatility Measurement Protocol (Bioassay Method)
This protocol describes a bioassay method for assessing herbicide volatility in the field.
-
Treatment Application: Apply the different 2,4-D formulations to separate, designated plots.
-
Indicator Plants: Place potted, sensitive indicator plants (e.g., cotton, tomato, soybean) at various distances and directions from the treated plots.
-
Exposure: Leave the indicator plants in the field for a defined period (e.g., 24 to 48 hours) to allow for exposure to any volatilized herbicide.
-
Assessment: Move the indicator plants to a greenhouse or controlled environment and visually assess injury symptoms at regular intervals. Injury can be rated on a percentage scale.
-
Data Analysis: Compare the level of injury on plants exposed to the different formulations and at different distances to determine the relative volatility of each formulation.
Mechanism of Action: The Auxin Signaling Pathway
2,4-D is a synthetic auxin that disrupts normal plant growth by overwhelming the natural auxin signaling pathway.[4][5] The key steps in this pathway are:
-
Perception: 2,4-D enters the plant cell and binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other members of the AFB (AUXIN SIGNALING F-BOX) family.
-
Complex Formation: The binding of 2,4-D to the TIR1/AFB receptor promotes the formation of a co-receptor complex with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor proteins.
-
Ubiquitination and Degradation: This complex acts as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, which tags the Aux/IAA repressor with ubiquitin molecules. This targets the Aux/IAA for degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their expression.
-
Physiological Response: The uncontrolled expression of auxin-responsive genes leads to a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Visualizations
Caption: Logical relationships of 2,4-D formulations and their key properties.
Caption: Experimental workflow for a herbicide efficacy field trial.
Caption: Simplified signaling pathway of 2,4-D action in susceptible plants.
Conclusion
The choice of 2,4-D herbicide formulation is a critical decision that can significantly impact weed control efficacy, crop safety, and environmental stewardship. Ester formulations offer robust weed control but pose a higher risk of off-target movement through volatility. Amine salts provide a less volatile alternative, though their efficacy may be reduced under certain conditions. The choline salt formulation represents a significant advancement, offering low volatility and good crop safety, making it a valuable tool, especially in areas with sensitive adjacent crops. Researchers and drug development professionals should carefully consider the specific weed spectrum, crop, and environmental conditions when selecting a 2,4-D formulation to optimize performance and minimize potential risks. Further research is warranted to expand the comparative efficacy data across a wider range of weed species and to better understand the long-term impacts of different formulations on soil health and microbial communities.
References
- 1. Evaluating the Volatility of Three Formulations of 2,4-D When Applied in the Field | Weed Technology | Cambridge Core [cambridge.org]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fbn.com [fbn.com]
- 4. deq.mt.gov [deq.mt.gov]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. activeagriscience.com [activeagriscience.com]
- 7. 24d.info [24d.info]
- 8. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 9. Evaluation of 2,4-D Amine, Glyphosate, 2,4-D Amine plus Glyphosate DMA and 2,4-D Choline/Glyphosate DMA for Their Efficacy on Glyphosate Susceptible and Resistant Canada Fleabane Populations [scirp.org]
- 10. Agronomy eUpdate April 25th, 2024 : Issue 1001 [eupdate.agronomy.ksu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. News - 2,4-D and Corn: Does 2,4-D kill corn? [bigpesticides.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Impact of 2,4-D Micro-Rates on non-2,4-D Tolerant Soybean | CropWatch | Nebraska [cropwatch.unl.edu]
Safety Operating Guide
2,4-DMA hydrochloride proper disposal procedures
Proper disposal of 2,4-DMA (2,5-dimethoxy-alpha-methylphenethylamine) hydrochloride is critical for ensuring laboratory safety and environmental protection. As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by an institution's Environmental Health and Safety (EHS) department.[1] Disposal procedures must comply with all applicable federal, state, and local regulations.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate first-aid measures.
Table 1: Essential Safety and Handling Information
| Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles or a face shield, protective gloves (chemically compatible), and a lab coat. | [2][3][4] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[4] Avoid generating dust.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2][4] | [2][4] |
| First Aid: Eyes | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2] | [2] |
| First Aid: Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2] | [2] |
| First Aid: Ingestion | Rinse mouth. Call a POISON CENTER or doctor for treatment advice if you feel unwell.[2][3] | [2][3] |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician.[3] | [3] |
Step-by-Step Disposal Protocol
The primary and mandated method for disposing of 2,4-DMA hydrochloride is through an approved hazardous waste program.[1][5][6] Never dispose of this chemical down the sink or in regular trash.[1][5]
Table 2: Procedural Guidance for Disposal
| Step | Action | Detailed Instructions and Rationale |
| 1. Waste Identification & Segregation | Classify this compound waste (solid, liquid, contaminated debris) as hazardous chemical waste. | Amine compounds should be segregated from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[7][8] |
| 2. Containerization | Place waste into a designated, compatible, and leak-proof hazardous waste container. | Containers must be chemically compatible with amine hydrochlorides and have a secure, screw-top cap.[7][8][9] Leave at least one inch of headroom to allow for expansion.[7] |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "2,5-dimethoxy-alpha-methylphenethylamine hydrochloride"), and an accurate description of the contents. | Proper labeling is a regulatory requirement and is crucial for the safety of waste handlers who may need to consolidate the waste.[5][6] |
| 4. Storage (Satellite Accumulation Area) | Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | The SAA must be a cool, dry, and well-ventilated area away from incompatible materials.[5][6][8] Containers must be kept closed except when adding waste.[5][6][7] |
| 5. Disposal Request | Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. | Hazardous waste is regulated from its point of generation to its final disposal, and only certified vendors are permitted to transport and dispose of it.[5][6][8] |
| 6. Empty Container Disposal | An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste. | After triple-rinsing, deface all chemical labels on the empty container before disposing of it as regular trash.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] For small spills, use an absorbent material like sand or clay to contain the substance.[4][10] Sweep or vacuum the material into a suitable, labeled container for disposal.[4] Do not flush spills to the drain.[10] Report large spills to your institution's EHS department immediately.
References
- 1. vumc.org [vumc.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. cms9files.revize.com [cms9files.revize.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
